molecular formula C7H5BrO2 B121576 2-Bromo-3-hydroxybenzaldehyde CAS No. 196081-71-7

2-Bromo-3-hydroxybenzaldehyde

Cat. No.: B121576
CAS No.: 196081-71-7
M. Wt: 201.02 g/mol
InChI Key: OHXPHMPERMIICA-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5BrO2 and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-hydroxybenzaldehyde
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InChI

InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXPHMPERMIICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395411
Record name 2-Bromo-3-hydroxybenzaldehyde
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196081-71-7
Record name 2-Bromo-3-hydroxybenzaldehyde
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Record name 2-Bromo-3-hydroxybenzaldehyde
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Record name 2-Bromo-3-hydroxybenzaldehyde
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Record name 2-Bromo-3-hydroxybenzaldehyde
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for successful synthesis, formulation, and biological application. This technical guide provides an in-depth overview of the known physical and chemical properties of 2-Bromo-3-hydroxybenzaldehyde (CAS No: 196081-71-7), a valuable intermediate in organic synthesis.

Core Physicochemical Properties

This compound is a solid at room temperature.[1] Its key identifying and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₅BrO₂[1][2][3]
Molecular Weight 201.02 g/mol [2][3]
CAS Number 196081-71-7[1][2][3][4]
IUPAC Name This compound[2]
Physical Form Solid (at 20°C)[1]
Melting Point 149-153°C[1]
Polar Surface Area 37.3 Ų[2]
Complexity 127[2]
SMILES O=CC1=CC=CC(O)=C1Br[5]
InChI InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H[2]
InChIKey OHXPHMPERMIICA-UHFFFAOYSA-N[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 3-hydroxybenzaldehyde (B18108). The following protocol is a general procedure:

  • Reaction Setup : Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (B1210297) (6.72 g, 0.08 mol) in acetic acid (40 mL).[4]

  • Dissolution : Warm the suspension until a clear solution is formed, and then allow it to cool to room temperature.[4]

  • Bromination : Slowly add a solution of bromine (10 mL) in glacial acetic acid dropwise to the mixture over a period of 15 minutes.[4]

  • Reaction Time : Continue to stir the reaction mixture for 2 hours after the addition of bromine is complete.[4]

  • Workup : Pour the reaction mixture into ice water and extract the product with dichloromethane (B109758) (3 x 50 mL).[4]

  • Purification : Combine the organic phases, dry them over anhydrous Na₂SO₄, and concentrate the solution. Recrystallize the resulting residue from dichloromethane to yield the final product.[4]

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition : For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹H NMR Data (400 MHz, DMSO-d₆) : δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H).[4]

Infrared (IR) Spectroscopy:

  • Sample Preparation : Prepare the sample as a KBr pellet or a Nujol mull. For a Nujol mull, grind a small amount of the solid sample with a drop of Nujol to form a paste, then place it between two salt plates (e.g., NaCl or KBr).[6]

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Record a background spectrum and then the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[6]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the key structural identifiers of this compound.

synthesis_workflow reagents 3-hydroxybenzaldehyde, Iron Powder, Sodium Acetate, Acetic Acid dissolution Warm to Dissolve, Cool to Room Temp reagents->dissolution bromination Add Bromine in Acetic Acid dissolution->bromination reaction Stir for 2 hours bromination->reaction workup Pour into Ice Water, Extract with Dichloromethane reaction->workup purification Dry, Concentrate, Recrystallize workup->purification product This compound purification->product

Synthesis workflow for this compound.

structural_identifiers main This compound cas CAS: 196081-71-7 main->cas formula Formula: C₇H₅BrO₂ main->formula mw MW: 201.02 g/mol main->mw iupac IUPAC: this compound main->iupac smiles SMILES: O=CC1=CC=CC(O)=C1Br main->smiles inchi InChI: 1S/C7H5BrO2/... main->inchi

Key structural identifiers for the compound.

References

An In-depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde (CAS: 196081-71-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring ortho-bromo and meta-hydroxyl groups relative to the aldehyde, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and safety information for this compound, with a focus on its application in the development of novel therapeutic agents, particularly antimalarial benzoxaboroles.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 196081-71-7[2][3]
Molecular Formula C₇H₅BrO₂[2][3]
Molecular Weight 201.02 g/mol [2][3]
IUPAC Name This compound[2]
Melting Point 149-153 °C[1]
Flash Point 148 °C[4]
Appearance White to yellow solid[1]
Storage Store at 2°C - 8°C, keep under inert gas (Nitrogen), protect from light[4]

Synthesis

The primary synthetic route to this compound is through the electrophilic bromination of 3-hydroxybenzaldehyde (B18108). The reaction is typically carried out in acetic acid with bromine, using iron powder as a catalyst and sodium acetate (B1210297) as a scavenger for the hydrogen bromide byproduct.[3][5]

Experimental Protocol: Synthesis of this compound[3][5]

Materials:

  • 3-hydroxybenzaldehyde

  • Iron powder

  • Sodium acetate

  • Glacial acetic acid

  • Bromine

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).

  • Warm the suspension until a clear solution is formed, then cool to room temperature.

  • Slowly add a solution of bromine (2.1 mL, 0.04 mol) in glacial acetic acid (10 mL) dropwise to the reaction mixture over 15 minutes with constant stirring.

  • Continue stirring the reaction mixture for 2 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • The crude product can be purified by recrystallization from dichloromethane to yield this compound.

Yield: Approximately 28%.[3]

G Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Bromination Bromination 3-Hydroxybenzaldehyde->Bromination Bromine Bromine Bromine->Bromination Iron Powder Iron Powder Iron Powder->Bromination Sodium Acetate Sodium Acetate Sodium Acetate->Bromination Acetic Acid Acetic Acid Acetic Acid->Bromination Quenching in Ice Water Quenching in Ice Water Bromination->Quenching in Ice Water Reaction Mixture DCM Extraction DCM Extraction Quenching in Ice Water->DCM Extraction Drying Drying DCM Extraction->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization This compound This compound Recrystallization->this compound Final Product

Caption: Synthetic workflow for this compound.

Spectral Data

The structural identity of this compound is confirmed by spectroscopic analysis.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ)MultiplicityIntegrationAssignmentReference
10.30 ppms1HAldehyde proton (-CHO)[3]
7.54-7.51 ppmm1HAromatic proton[3]
7.39-7.35 ppmm1HAromatic proton[3]
7.31-7.27 ppmm1HAromatic proton[3]
5.90 ppms1HHydroxyl proton (-OH)[3]
Solvent: DMSO-d₆, Frequency: 400 MHz

Applications in Drug Discovery

While direct biological activity of this compound is not extensively reported in peer-reviewed literature, its primary value lies in its role as a versatile intermediate for the synthesis of bioactive molecules.

Precursor for Antimalarial Benzoxaboroles

A significant application of this compound is in the synthesis of benzoxaboroles, a class of compounds that have shown potent antimalarial activity.[3][6] The synthesis of these compounds often involves the transformation of the aldehyde and hydroxyl groups of the starting material into the characteristic benzoxaborole ring system. These antimalarial benzoxaboroles have been found to target the leucyl-tRNA synthetase of Plasmodium falciparum, inhibiting protein synthesis and leading to parasite death.[6]

G Role in Antimalarial Drug Development This compound This compound Multi-step Synthesis Multi-step Synthesis This compound->Multi-step Synthesis Benzoxaborole Derivatives Benzoxaborole Derivatives Multi-step Synthesis->Benzoxaborole Derivatives Leucyl-tRNA Synthetase (Plasmodium falciparum) Leucyl-tRNA Synthetase (Plasmodium falciparum) Benzoxaborole Derivatives->Leucyl-tRNA Synthetase (Plasmodium falciparum) Targets Inhibition of Protein Synthesis Inhibition of Protein Synthesis Leucyl-tRNA Synthetase (Plasmodium falciparum)->Inhibition of Protein Synthesis Antimalarial Activity Antimalarial Activity Inhibition of Protein Synthesis->Antimalarial Activity

Caption: Pathway from starting material to antimalarial action.

Potential as a Scaffold for Bromodomain Inhibitors

While there is a mention of this compound having anti-cancer properties by inhibiting bromodomains, this claim originates from a commercial supplier and is not yet substantiated by published research.[4] However, the general class of substituted benzaldehydes is of interest in the development of inhibitors for various protein targets, including bromodomains. Bromodomain-containing proteins are epigenetic readers that play crucial roles in transcriptional regulation and are implicated in cancer and inflammatory diseases.[7][8] The development of small molecule inhibitors that can selectively target these domains is an active area of research. The structure of this compound provides a potential starting point for the design and synthesis of novel bromodomain inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.[9]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with soap and plenty of water.

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its established role as a precursor to potent antimalarial benzoxaboroles highlights its significance in drug discovery and development. While further research is needed to validate other potential biological activities, its chemical properties and reactivity make it a compound of high interest for medicinal chemists and researchers in the pharmaceutical sciences. Proper handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Bromo-3-hydroxybenzaldehyde (CAS No: 196081-71-7), a significant building block in the synthesis of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Physicochemical Properties

This compound is a substituted aromatic aldehyde. Its physicochemical properties are summarized in the table below. It is a solid at room temperature and is classified as a dangerous good for transport.[1] Data for some properties have been inferred from closely related isomers due to limited availability in the literature for this specific compound.

PropertyValueReference
CAS Number 196081-71-7[1][2]
Molecular Formula C₇H₅BrO₂[2]
Molecular Weight 201.02 g/mol [2]
Melting Point 149-153 °C[1]
Physical Form Solid[1]
Exact Mass 199.94729 Da[2]
Topological Polar Surface Area 37.3 Ų[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The available data is presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.30s1HAldehyde (-CHO)
7.54-7.51m1HAromatic (Ar-H)
7.39-7.35m1HAromatic (Ar-H)
7.31-7.27m1HAromatic (Ar-H)
5.90s1HHydroxyl (-OH)

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 3-hydroxybenzaldehyde (B18108). It has been noted that this reaction can also yield the 2-bromo-5-hydroxybenzaldehyde (B121625) isomer.[4]

Experimental Protocol: Bromination of 3-Hydroxybenzaldehyde

This protocol outlines a general procedure for the synthesis of this compound.[3]

Materials:

Procedure:

  • Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).

  • Warm the suspension until a clear solution is formed, then cool to room temperature.

  • Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise over 15 minutes.

  • Stir the reaction mixture for 2 hours after the addition is complete.

  • Pour the reaction mixture into ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase to obtain the crude product.

  • Recrystallize the crude product from dichloromethane to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Final Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde A Suspension and Dissolution 3-Hydroxybenzaldehyde->A Iron Powder Iron Powder Iron Powder->A Sodium Acetate Sodium Acetate Sodium Acetate->A Acetic Acid Acetic Acid Acetic Acid->A Bromine Bromine B Bromination Bromine->B A->B C Quenching B->C D Extraction C->D E Drying and Concentration D->E F Recrystallization E->F This compound This compound F->this compound

Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, most notably as a precursor for a class of benzoxaborole antimalarial agents.[3] Benzoxaboroles are a class of boron-heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities.

Role in the Synthesis of Antimalarial Benzoxaboroles

The development of novel antimalarial drugs is a critical area of research. Benzoxaboroles have emerged as a promising class of compounds with potent antimalarial activity. This compound can serve as a key starting material for the synthesis of these complex molecules. The general synthetic strategy involves the conversion of the aldehyde to a hydroxymethyl group, followed by cyclization to form the benzoxaborole ring system.

Drug_Development_Logic This compound This compound Chemical_Modification Multi-step Synthesis This compound->Chemical_Modification Precursor Benzoxaborole_Core Benzoxaborole Derivative Chemical_Modification->Benzoxaborole_Core Forms Antimalarial_Agent Antimalarial Drug Candidate Benzoxaborole_Core->Antimalarial_Agent Is a Target Plasmodium falciparum (Malaria Parasite) Antimalarial_Agent->Target Targets

Logical relationship in antimalarial drug development.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Hazard Statements:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

References

2-Bromo-3-hydroxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular structure, weight, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties

This compound is an organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₅BrO₂[2][3][4][5]
Molecular Weight 201.02 g/mol [2][3][4]
CAS Number 196081-71-7[1][2][3][4]
Physical Form Solid[6]
Melting Point 149-153°C[6]

Synthesis

The synthesis of this compound can be achieved through the bromination of 3-hydroxybenzaldehyde (B18108).[1][4] Contrary to some literature reports which might suggest the formation of other isomers, this compound can be successfully synthesized and isolated.[7]

Experimental Protocol: Synthesis from 3-Hydroxybenzaldehyde

This protocol details a general procedure for the synthesis of this compound.[1][4]

Materials:

Procedure:

  • A suspension of 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) is prepared in acetic acid (40 mL).[1]

  • The mixture is warmed until a clear solution is formed and then cooled to room temperature.[1]

  • A solution of bromine in glacial acetic acid (10 mL) is added dropwise to the mixture over a period of 15 minutes.[1]

  • The reaction mixture is stirred for an additional 2 hours after the dropwise addition is complete.[1]

  • Upon completion, the reaction mixture is poured into ice water.[1]

  • The product is extracted with dichloromethane (3 x 50 mL).[1]

  • The combined organic phases are dried over anhydrous Na₂SO₄ and then concentrated.[1]

  • The resulting residue is recrystallized from dichloromethane to yield the final product, this compound.[1]

This procedure yields the target product, which can be characterized by techniques such as ¹H NMR spectroscopy.[1]

Applications

This compound is utilized as a reactant in the preparation of benzoxaboroles, which have shown potential as antimalarial agents.[1] It has also been used in the synthesis of other complex organic molecules, such as 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene.[7]

Visualized Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow A Suspend 3-hydroxybenzaldehyde, iron powder, and sodium acetate in acetic acid B Warm until solution is clear, then cool to room temperature A->B C Add Bromine in acetic acid dropwise B->C D Stir for 2 hours C->D E Pour into ice water D->E F Extract with Dichloromethane E->F G Dry organic phase with anhydrous Na₂SO₄ F->G H Concentrate the solution G->H I Recrystallize from Dichloromethane H->I J This compound (Final Product) I->J

Caption: Synthesis workflow for this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory procedures should be conducted with appropriate safety precautions.

References

Navigating the Solubility Landscape of 2-Bromo-3-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-hydroxybenzaldehyde is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other functional materials. A thorough understanding of its solubility in various solvents is paramount for efficient reaction design, purification, formulation, and overall process optimization. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative data in public literature, this document outlines the general solubility profile based on its chemical structure, presents qualitative information, and offers a detailed experimental protocol for its precise determination in common laboratory solvents.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior in both chemical and biological systems. Factors such as polarity, hydrogen bonding capability, and molecular size dictate the extent to which a solute dissolves in a solvent. This compound possesses a polar aromatic ring substituted with a bromine atom, a hydroxyl group, and an aldehyde group. This combination of functional groups allows for a range of intermolecular interactions, leading to varied solubility across different solvent classes.

Predicted and Qualitative Solubility Profile

Lower molecular weight aldehydes and ketones are generally miscible with water due to their ability to form hydrogen bonds.[1][2] However, as the molecular mass and the size of the non-polar alkyl or aryl part of the molecule increase, water solubility tends to decrease.[1][3] Aldehydes and ketones are typically soluble in a wide range of organic solvents.[1][4][5] For a structurally similar compound, 3-Bromo-2-hydroxybenzaldehyde, it has been noted to be soluble in methanol (B129727).[6]

Table 1: Qualitative and Predicted Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted/Qualitative SolubilityNotes
WaterProtic, PolarSparingly Soluble to InsolubleThe presence of polar functional groups may allow for minimal solubility, but the overall aromatic structure likely limits it.
MethanolProtic, PolarSolubleThe hydroxyl group of methanol can hydrogen bond with the solute. Solubility is expected to be good.
EthanolProtic, PolarSolubleSimilar to methanol, good solubility is anticipated.
Acetone (B3395972)Aprotic, PolarSolubleThe polar carbonyl group of acetone can interact with the polar groups of the solute.
Ethyl AcetateAprotic, Moderately PolarSolubleExpected to be a good solvent for this compound.
Dichloromethane (DCM)Aprotic, NonpolarSolubleThe organic nature of the compound suggests good solubility.
ChloroformAprotic, NonpolarSolubleSimilar to DCM, it is expected to be a suitable solvent.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarVery SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Aprotic, PolarVery SolubleSimilar to DMSO, DMF is expected to be an excellent solvent for this compound.

Note: This table is intended as a guideline. Experimental verification is necessary for quantitative applications.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[7] This method involves allowing a surplus of the solid compound to reach equilibrium with the solvent at a constant temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Add a known volume or mass of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.[8]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

    • Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

    • Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor used during sample preparation.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation start Start add_solute Add excess 2-Bromo-3- hydroxybenzaldehyde to vial start->add_solute add_solvent Add known volume of solvent add_solute->add_solvent cap_vial Securely cap vial add_solvent->cap_vial shake Agitate in thermostatically controlled shaker (24-72 hours) cap_vial->shake sediment Allow excess solid to sediment shake->sediment sample Withdraw supernatant sediment->sample filter Filter sample sample->filter dilute Accurately dilute sample filter->dilute analyze Quantify using HPLC-UV or UV-Vis dilute->analyze calculate Calculate solubility (mg/mL, mol/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is not extensively documented, its chemical structure suggests good solubility in polar organic solvents and limited solubility in water. For applications requiring precise solubility values, experimental determination is essential. The provided isothermal shake-flask protocol offers a reliable and robust method for obtaining this critical data, thereby facilitating the effective use of this versatile compound in research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-3-hydroxybenzaldehyde. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable intermediate in organic synthesis. This document details experimental protocols for NMR analysis and presents the spectral data in a clear, tabular format for ease of reference.

Chemical Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure of this compound with standardized atom numbering is provided below. This numbering is used for the assignment of signals in the corresponding NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock setup Setup Experiment (¹H or ¹³C) lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integrate & Analyze reference->integrate

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Bromo-3-hydroxybenzaldehyde. The information herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes the predicted vibrational frequencies, outlines a general experimental protocol for acquiring an IR spectrum, and illustrates the relationship between the molecule's functional groups and their spectral signatures.

Predicted Infrared Absorption Data

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400-3200O-H (Phenolic)Stretching (intramolecular hydrogen-bonded)Broad, Medium
3100-3000C-H (Aromatic)StretchingMedium to Weak
2850-2820 & 2750-2720C-H (Aldehyde)Stretching (Fermi Resonance Doublet)Medium to Weak
~1685C=O (Aromatic Aldehyde)StretchingStrong
1600-1450C=C (Aromatic)StretchingMedium to Strong
~1250C-O (Phenolic)StretchingStrong
Below 800C-BrStretchingMedium to Strong

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and the specific intermolecular interactions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Objective: To obtain a high-quality infrared spectrum of this compound for structural elucidation and identification.

Materials and Instrumentation:

  • This compound sample

  • FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned according to the manufacturer's instructions.

  • Background Spectrum Acquisition: Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[1]

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.[1]

  • Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. If necessary, perform a baseline correction and ATR correction using the spectrometer's software.[1]

  • Cleaning: Retract the pressure clamp and carefully remove the sample from the ATR crystal using a spatula. Clean the crystal surface with a lint-free wipe dampened with an appropriate solvent.

Visualizations

The following diagrams illustrate the experimental workflow for obtaining the IR spectrum and the correlation between the functional groups of this compound and their characteristic IR absorption bands.

experimental_workflow start Start background Acquire Background Spectrum start->background sample_prep Place Sample on ATR Crystal background->sample_prep apply_pressure Apply Pressure sample_prep->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Data (Baseline Correction, etc.) acquire_spectrum->process_data end End process_data->end functional_group_correlation cluster_molecule This compound cluster_peaks Characteristic IR Absorption Peaks (cm⁻¹) mol Functional Groups oh_peak ~3300 (Broad) mol->oh_peak O-H ch_arom_peak 3100-3000 mol->ch_arom_peak C-H (Aromatic) ch_ald_peak 2850-2720 mol->ch_ald_peak C-H (Aldehyde) co_peak ~1685 mol->co_peak C=O cc_peak 1600-1450 mol->cc_peak C=C (Aromatic) cbr_peak <800 mol->cbr_peak C-Br

References

Mass Spectrometry Analysis of 2-Bromo-3-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-Bromo-3-hydroxybenzaldehyde, a key chemical intermediate. This document outlines expected mass spectral data, a detailed experimental protocol for analysis, and a logical workflow for its application in research and development.

Physicochemical Properties and Expected Mass Spectral Data

This compound possesses the molecular formula C₇H₅BrO₂.[1][2] Its molecular weight is approximately 201.02 g/mol , with a monoisotopic mass of 199.94729 Da.[1] Due to the presence of bromine, its mass spectrum is expected to exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

While a publicly available mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be predicted based on its structure and common fragmentation pathways for aromatic aldehydes and phenols.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Ion Formula Proposed Fragment Notes
200/202[C₇H₅BrO₂]⁺Molecular Ion (M⁺)Characteristic 1:1 isotopic pattern for bromine.
199/201[C₇H₄BrO₂]⁺[M-H]⁺Loss of a hydrogen radical.
171/173[C₆H₄BrO]⁺[M-CHO]⁺Loss of the formyl radical, a common fragmentation for benzaldehydes.
121[C₇H₅O₂]⁺[M-Br]⁺Loss of the bromine radical.
93[C₆H₅O]⁺[M-Br-CO]⁺Subsequent loss of carbon monoxide from the [M-Br]⁺ ion.
77[C₆H₅]⁺Phenyl CationA common fragment in aromatic compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

2.1. Sample Preparation

  • Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Working Standard: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

2.3. Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the identified peak, looking for the characteristic molecular ion pair and predicted fragment ions.

Visualizing Workflows and Fragmentation

3.1. General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a chemical intermediate like this compound in a drug development setting.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Sample_Weighing Weighing & Dissolution Serial_Dilution Serial Dilution Sample_Weighing->Serial_Dilution Injection Sample Injection Serial_Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MS Mass Spectrum Analysis TIC->MS Library_Search Spectral Library Search MS->Library_Search Report Reporting Library_Search->Report

Caption: General workflow for GC-MS analysis.

3.2. Predicted Fragmentation Pathway

The diagram below illustrates the predicted electron ionization fragmentation pathway for this compound.

M C₇H₅BrO₂⁺ m/z 200/202 M_minus_H C₇H₄BrO₂⁺ m/z 199/201 M->M_minus_H -H• M_minus_CHO C₆H₄BrO⁺ m/z 171/173 M->M_minus_CHO -CHO• M_minus_Br C₇H₅O₂⁺ m/z 121 M->M_minus_Br -Br• M_minus_Br_minus_CO C₆H₅O⁺ m/z 93 M_minus_Br->M_minus_Br_minus_CO -CO

Caption: Predicted EI fragmentation of this compound.

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While empirical data will ultimately provide the most accurate fragmentation pattern, the information presented here serves as a robust starting point for researchers and scientists in the field.

References

Material Safety Data Sheet (MSDS) for 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

This technical guide provides a comprehensive overview of the safety and handling information for 2-Bromo-3-hydroxybenzaldehyde (CAS No. 196081-71-7). The information is compiled from various sources to assist researchers, scientists, and drug development professionals in the safe use and management of this compound.

Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 196081-71-7[1][2][3]
Molecular Formula C₇H₅BrO₂[1][4]
Molecular Weight 201.02 g/mol [1][4]
Synonyms Benzaldehyde, 2-bromo-3-hydroxy-

Physical and Chemical Properties

PropertyValue
Physical Form Solid[2]
Melting Point 149-153°C[2]
Purity 95% or higher

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[4]

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral4H302WarningHarmful if swallowed[4][5]
Acute Toxicity, Dermal4H312WarningHarmful in contact with skin[4]
Skin Corrosion/Irritation2H315WarningCauses skin irritation[4][5]
Serious Eye Damage/Eye Irritation2AH319WarningCauses serious eye irritation[4][5]
Acute Toxicity, Inhalation4H332WarningHarmful if inhaled[4][5]
Specific target organ toxicity, single exposure3H335WarningMay cause respiratory irritation[4][5]
GHS Pictograms
  • Irritant

  • Environmental Hazard

First-Aid Measures

Detailed experimental protocols for the following first-aid measures are based on standard laboratory safety procedures for handling hazardous chemicals.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]
Skin Contact Immediately wash with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Rinse mouth. Do NOT induce vomiting. Get medical help.[5][6]

Handling and Storage

AspectRecommendations
Handling Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5][7]
Storage Store in a cool, dry, well-ventilated place.[2] Keep container tightly closed.[5] For long-term storage, an inert atmosphere (e.g., Argon) is recommended.[3]

Transport Information

RegulationInformation
DOT/IATA UN Number: UN2811, Hazard Class: 6.1 (Poison), Packing Group: III[2]

Diagrams

Hazard Response Workflow

The following diagram illustrates the general workflow for responding to an exposure or spill incident involving this compound.

HazardResponse cluster_incident Incident Occurs cluster_assessment Initial Assessment cluster_response Response Actions cluster_followup Follow-up incident Exposure or Spill assess Assess Severity & Identify Hazard incident->assess evacuate Evacuate Area (if necessary) assess->evacuate first_aid Provide First Aid assess->first_aid spill_control Control Spill assess->spill_control decontaminate Decontaminate Area evacuate->decontaminate report Report Incident first_aid->report spill_control->decontaminate dispose Dispose of Waste decontaminate->dispose dispose->report

Caption: Emergency response workflow for this compound.

GHS Hazard Relationships

This diagram shows the logical relationship between the GHS hazard statements for this compound.

GHS_Hazards cluster_acute_toxicity Acute Toxicity (Category 4) cluster_irritation Irritation compound {this compound | CAS: 196081-71-7} H302 H302: Harmful if swallowed compound->H302 Oral H312 H312: Harmful in contact with skin compound->H312 Dermal H332 H332: Harmful if inhaled compound->H332 Inhalation H315 H315: Causes skin irritation (Category 2) compound->H315 H319 H319: Causes serious eye irritation (Category 2A) compound->H319 H335 H335: May cause respiratory irritation (STOT SE 3) compound->H335

Caption: GHS hazard statement relationships for the compound.

References

Navigating the Safety Profile of 2-Bromo-3-hydroxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key hazards and handling information for 2-Bromo-3-hydroxybenzaldehyde (CAS No. 196081-71-7). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.

Chemical and Physical Properties

A fundamental understanding of the physical and chemical properties of this compound is essential for its safe handling and use in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₇H₅BrO₂[1][2]
Molecular Weight 201.02 g/mol [1]
Appearance Yellow Solid[3]
Melting Point 149-153°C[4]
Odor Odorless[3]
Purity min 98%[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryGHS CodeSignal WordHazard StatementSource(s)
Acute Toxicity, Oral 4H302WarningHarmful if swallowed[1][3]
Acute Toxicity, Dermal 4H312WarningHarmful in contact with skin[1]
Skin Corrosion/Irritation 2H315WarningCauses skin irritation[1][3]
Serious Eye Damage/Eye Irritation 2AH319WarningCauses serious eye irritation[1][3]
Acute Toxicity, Inhalation 4H332WarningHarmful if inhaled[1]
Specific target organ toxicity — single exposure 3H335WarningMay cause respiratory irritation[1][3]

Pictograms:

alt text

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk of exposure.

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Ensure adequate ventilation to avoid inhalation of dust or vapors. Use only in a well-ventilated area or in a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Some suppliers recommend storing under an inert atmosphere (e.g., Argon).[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

FirstAidMeasures cluster_exposure Exposure Route cluster_action First Aid Action Inhalation Inhalation Move to fresh air.[3][7]\nKeep comfortable for breathing.[3][7]\nIf not breathing, give artificial respiration.[3]\nGet medical attention.[3] Move to fresh air.[3][7] Keep comfortable for breathing.[3][7] If not breathing, give artificial respiration.[3] Get medical attention.[3] Inhalation->Move to fresh air.[3][7]\nKeep comfortable for breathing.[3][7]\nIf not breathing, give artificial respiration.[3]\nGet medical attention.[3] Skin Contact Skin Contact Wash with plenty of soap and water for at least 15 minutes.[3]\nRemove contaminated clothing and wash before reuse.[3]\nGet medical attention.[3] Wash with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash before reuse.[3] Get medical attention.[3] Skin Contact->Wash with plenty of soap and water for at least 15 minutes.[3]\nRemove contaminated clothing and wash before reuse.[3]\nGet medical attention.[3] Eye Contact Eye Contact Rinse cautiously with water for several minutes.[3][7]\nRemove contact lenses, if present and easy to do. Continue rinsing.[3][7]\nGet medical attention.[3] Rinse cautiously with water for several minutes.[3][7] Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] Get medical attention.[3] Eye Contact->Rinse cautiously with water for several minutes.[3][7]\nRemove contact lenses, if present and easy to do. Continue rinsing.[3][7]\nGet medical attention.[3] Ingestion Ingestion Rinse mouth.[3][7]\nDo NOT induce vomiting.[3]\nCall a POISON CENTER or doctor if you feel unwell.[3] Rinse mouth.[3][7] Do NOT induce vomiting.[3] Call a POISON CENTER or doctor if you feel unwell.[3] Ingestion->Rinse mouth.[3][7]\nDo NOT induce vomiting.[3]\nCall a POISON CENTER or doctor if you feel unwell.[3]

First aid measures for different exposure routes.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

SpillResponseWorkflow Spill Detected Spill Detected Ensure Adequate Ventilation & Wear PPE Ensure Adequate Ventilation & Wear PPE Spill Detected->Ensure Adequate Ventilation & Wear PPE Contain Spill Contain Spill Ensure Adequate Ventilation & Wear PPE->Contain Spill Sweep up and Shovel into Suitable Container Sweep up and Shovel into Suitable Container Contain Spill->Sweep up and Shovel into Suitable Container Avoid Dust Formation Avoid Dust Formation Sweep up and Shovel into Suitable Container->Avoid Dust Formation Dispose of Waste Dispose of Waste Avoid Dust Formation->Dispose of Waste Clean Spill Area Clean Spill Area Dispose of Waste->Clean Spill Area Decontaminate Decontaminate Clean Spill Area->Decontaminate

Workflow for handling a this compound spill.

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 3-hydroxybenzaldehyde (B18108).[1]

Materials:

Procedure:

  • Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).[1]

  • Warm the mixture until a clear solution is formed, then cool to room temperature.[1]

  • Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise over 15 minutes.[1]

  • Continue stirring the reaction mixture for 2 hours after the addition is complete.[1]

  • Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).[1]

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate.[1]

  • Recrystallize the residue from dichloromethane to obtain the final product.[1]

Transport Information

This compound is regulated for transport.

RegulationUN NumberHazard ClassPacking Group
DOT/IATA UN28116.1 (Poison)III

Source:[4]

References

An In-depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that has garnered interest in the field of medicinal chemistry. Its unique substitution pattern, featuring ortho-bromo and meta-hydroxyl groups relative to the aldehyde, provides a versatile scaffold for the synthesis of more complex molecules. The presence of three distinct functional groups—aldehyde, hydroxyl, and bromo—offers multiple reaction sites for chemical modification, making it a valuable intermediate in the synthesis of heterocyclic compounds and other potential drug candidates. This guide aims to consolidate the current knowledge on this compound to support its application in research and drug development.

Physicochemical and Spectroscopic Data

A comprehensive summary of the known physical, chemical, and spectroscopic properties of this compound is presented below. It is important to note that while some data, such as melting point and ¹H NMR, are experimentally determined for the target compound, other data points, particularly boiling point and density, are often predicted or derived from data for its isomers due to a lack of specific experimental values in published literature.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₅BrO₂[1][2]
Molecular Weight 201.02 g/mol [1][2]
CAS Number 196081-71-7[1][2]
Appearance Solid-
Melting Point 149-153 °C-
Boiling Point ~286.7 °C (Predicted for isomer)
Density ~1.737 g/cm³ (Predicted for isomer)
Flash Point 148 °C[3]
Solubility Soluble in common organic solvents like chloroform, dichloromethane (B109758), and ethyl acetate (B1210297) (inferred from isomer data)
Spectroscopic Data

The ¹H NMR spectrum of this compound has been reported as follows:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentReference
10.30s1H-CHO[4]
7.54-7.51m1HAr-H[4]
7.39-7.35m1HAr-H[4]
7.31-7.27m1HAr-H[4]
5.90s1H-OH[4]

Solvent: DMSO-d₆, Frequency: 400 MHz

Spectroscopic TechniqueData for 3-Bromo-2-hydroxybenzaldehyde (Isomer) / Expected Data
¹³C NMR No experimental data found for this compound. For comparison, the related compound 6-Bromo-2-hydroxy-3-methoxybenzaldehyde shows characteristic aromatic and carbonyl carbon signals.
Infrared (IR) Spectroscopy No experimental spectrum found. Expected characteristic peaks would include: a broad O-H stretch (~3200-3400 cm⁻¹), a C=O stretch for the aldehyde (~1650-1680 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹).
Mass Spectrometry No experimental spectrum found. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200 and an M+2 peak at m/z 202 of similar intensity, which is characteristic of a monobrominated compound.

Experimental Protocols: Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic bromination of 3-hydroxybenzaldehyde (B18108). Below are two detailed experimental protocols adapted from the literature.

Protocol 1: Bromination in Acetic Acid with Iron Powder

This protocol describes a common method for the bromination of 3-hydroxybenzaldehyde.

Materials:

  • 3-hydroxybenzaldehyde

  • Iron powder

  • Sodium acetate

  • Acetic acid

  • Bromine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).

  • Warm the suspension until a clear solution is formed, then cool to room temperature.

  • Slowly add a solution of bromine (10 mL) in glacial acetic acid dropwise over 15 minutes.

  • Stir the reaction mixture for an additional 2 hours at room temperature.

  • Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the residue from dichloromethane to yield this compound.[4]

Protocol 2: Alternative Bromination and Purification

This protocol provides a variation in the work-up and purification procedure.

Materials:

  • 3-hydroxybenzaldehyde

  • Sodium acetate (AcONa)

  • Iron powder

  • Bromine (Br₂)

  • Acetic acid (AcOH)

  • Ethyl acetate

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel

Procedure:

  • To a stirred suspension of 3-hydroxybenzaldehyde (4.88 g, 40.0 mmol), sodium acetate (6.56 g, 80.0 mmol), and iron powder (167 mg, 3.00 mmol) in acetic acid (36 mL), add a solution of bromine (7.35 g, 46.0 mmol) in acetic acid (8 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 5 hours under an inert atmosphere.

  • Filter the reaction mixture through Celite® using ethyl acetate.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous Na₂S₂O₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography (hexane-ethyl acetate) to afford this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 3-hydroxybenzaldehyde.

G reagents 3-Hydroxybenzaldehyde, Iron Powder, Sodium Acetate, Acetic Acid reaction_vessel Reaction Vessel reagents->reaction_vessel Suspend stirring Stirring at Room Temperature reaction_vessel->stirring React bromine Bromine in Acetic Acid bromine->reaction_vessel Add dropwise workup Work-up (Ice Water Quench, DCM Extraction) stirring->workup Proceed to drying Drying (Anhydrous Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product 2-Bromo-3-hydroxy- benzaldehyde purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its utility is primarily demonstrated in the construction of heterocyclic systems and as a scaffold for further functionalization.

Precursor to Antimalarial Agents

A significant application of this compound is its use as a reactant in the preparation of a class of benzoxaboroles, which have been investigated as potent antimalarial agents.[4] The unique arrangement of the bromo and hydroxyl groups allows for specific cyclization reactions to form the core benzoxaborole structure.

Potential in Cancer Research

While direct biological activity data for this compound is limited, its derivatives are of interest in oncology. Substituted benzaldehydes are known to be precursors for compounds with potential anti-cancer properties. For instance, some derivatives have been shown to inhibit the growth of cancer cells and may act on pathways related to angiogenesis by inhibiting nitric oxide production.[3]

Building Block for Novel Compounds

The reactivity of the aldehyde, hydroxyl, and bromo functionalities makes this compound a versatile building block in synthetic organic chemistry. The aldehyde can undergo condensation reactions to form Schiff bases and other imine derivatives. The hydroxyl group can be alkylated or acylated, and the bromo substituent can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce further complexity into the molecular structure. These reactions open avenues for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis, particularly in the realm of medicinal chemistry. While a complete experimental dataset for all its physicochemical and spectroscopic properties is not yet available in the public domain, the existing information on its synthesis and reactivity provides a solid foundation for its use in research and development. Its demonstrated role as a precursor to antimalarial compounds highlights its potential in the development of new therapeutic agents. Further exploration of the reactivity of this compound and the biological activities of its derivatives is warranted to fully exploit its potential in drug discovery. This guide serves as a foundational resource for researchers looking to utilize this compound in their synthetic and medicinal chemistry endeavors.

References

Methodological & Application

Synthesis of 2-Bromo-3-hydroxybenzaldehyde from m-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

Topic: A Detailed Protocol for the Regioselective Bromination of m-Hydroxybenzaldehyde Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable substituted aromatic aldehyde used as a precursor in the synthesis of various pharmaceutical and bioactive molecules. Its synthesis typically involves the electrophilic aromatic substitution of m-hydroxybenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and formyl (-CHO) groups on the benzene (B151609) ring. The hydroxyl group is an activating ortho-, para-director, while the formyl group is a deactivating meta-director. Consequently, the bromination can lead to a mixture of isomers.[1] This protocol details a specific method for the synthesis of this compound using bromine in acetic acid, catalyzed by iron powder.[2]

Reaction Scheme

The overall chemical transformation is the bromination of m-hydroxybenzaldehyde at the position ortho to the hydroxyl group and meta to the formyl group.

G reactant m-Hydroxybenzaldehyde product This compound reactant->product reagent + Br₂ catalyst Fe powder, NaOAc Glacial Acetic Acid

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[2]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3-hydroxybenzaldehyde (B18108) (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).[2]

  • Dissolution: Gently warm the suspension with stirring until a clear solution is formed.[1]

  • Cooling: Cool the solution to room temperature.[2]

  • Bromination: Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise to the mixture over 15 minutes using a dropping funnel.[2]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[2]

  • Quenching and Extraction: Pour the reaction mixture into ice water and extract the product with dichloromethane (3 x 50 mL).[2]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[2]

  • Purification: Recrystallize the resulting residue from dichloromethane to yield the pure this compound.[2]

Data Presentation

Quantitative data related to the reactants, product, and experimental outcomes are summarized below.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
m-HydroxybenzaldehydeC₇H₆O₂122.12100-83-4
This compoundC₇H₅BrO₂201.02196081-71-7[2]

Table 2: Summary of Experimental Parameters and Results

ParameterValueReference
Mass of m-Hydroxybenzaldehyde5 g (0.04 mol)[2]
Mass of Iron Powder172 mg (3 mmol)[2]
Mass of Sodium Acetate6.72 g (0.08 mol)[2]
Reaction Time2 hours[2]
Product Yield2.3 g (28%)[2]
AppearanceSolid[2]

Table 3: ¹H NMR Spectroscopic Data for this compound

The product was characterized by ¹H NMR spectroscopy.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.30Singlet (s)1HAldehyde (-CHO)
7.54-7.51Multiplet (m)1HAromatic (Ar-H)
7.39-7.35Multiplet (m)1HAromatic (Ar-H)
7.31-7.27Multiplet (m)1HAromatic (Ar-H)
5.90Singlet (s)1HHydroxyl (-OH)
Solvent: DMSO-d₆, Frequency: 400 MHz[2]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G A 1. Reaction Setup (m-hydroxybenzaldehyde, Fe, NaOAc in Acetic Acid) B 2. Dissolution (Gentle Warming) A->B C 3. Bromination (Dropwise addition of Br₂ in Acetic Acid) B->C D 4. Reaction (Stir for 2 hours at RT) C->D E 5. Quenching (Pour into ice water) D->E F 6. Extraction (3x with Dichloromethane) E->F G 7. Drying & Concentration (Dry over Na₂SO₄, concentrate via rotovap) F->G H 8. Purification (Recrystallization from Dichloromethane) G->H I 9. Characterization (e.g., ¹H NMR) H->I J Final Product (this compound) I->J

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The bromination of 3-hydroxybenzaldehyde can yield other isomers, notably 2-bromo-5-hydroxybenzaldehyde.[3] The conditions outlined in this protocol, particularly the use of an iron catalyst in acetic acid, are intended to favor the formation of the 2-bromo-3-hydroxy isomer.[1][2] The reported yield of 28% suggests that the formation of side products or incomplete reaction may occur.[2] Therefore, careful purification of the crude product by recrystallization is crucial to isolate the desired compound. The identity and purity of the final product should be confirmed using appropriate analytical techniques, such as NMR spectroscopy and melting point analysis.

Safety Precautions

  • Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Always exercise caution when heating organic solvents.

References

Application Notes and Protocols for the Bromination of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the bromination of 3-hydroxybenzaldehyde (B18108), a key reaction in the synthesis of valuable intermediates for pharmaceuticals and other bioactive molecules. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions, leading to the formation of different isomers. This application note focuses on the synthesis of two major products: 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde (B121625).

Introduction

The bromination of 3-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring. The outcome of the reaction is directed by the electronic properties of the hydroxyl (-OH) and formyl (-CHO) groups. The hydroxyl group is an activating ortho-, para-director, while the formyl group is a deactivating meta-director. Consequently, the reaction can yield a mixture of isomers, with the reaction conditions playing a critical role in the selective synthesis of a desired product.[1] Careful control of reagents and reaction parameters allows for the targeted synthesis of specific brominated 3-hydroxybenzaldehyde derivatives.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound and 2-bromo-5-hydroxybenzaldehyde under different experimental conditions.

Target ProductBrominating AgentSolventCatalyst/AdditiveReaction TimeTemperatureYield (%)
This compoundBromineAcetic AcidIron powder, Sodium acetate (B1210297)2 hoursRoom Temperature28
This compoundBromineAcetic AcidIron powder, Sodium acetate5 hoursRoom Temperature44
2-bromo-5-hydroxybenzaldehydeBromineDichloromethane (B109758)NoneOvernight35°C63
2-bromo-5-hydroxybenzaldehydeBoron tribromide (demethylation)DichloromethaneNone3 hours25°C90.9

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from 3-hydroxybenzaldehyde using bromine in acetic acid.[1][2]

Materials:

  • 3-hydroxybenzaldehyde

  • Iron powder

  • Sodium acetate

  • Glacial acetic acid

  • Bromine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle or water bath

  • Apparatus for extraction (separatory funnel)

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, suspend 5 g (0.04 mol) of 3-hydroxybenzaldehyde, 172 mg (3 mmol) of iron powder, and 6.72 g (0.08 mol) of sodium acetate in 40 mL of acetic acid.[2]

  • Gently warm the suspension until a clear solution is formed.[1]

  • Cool the solution to room temperature.

  • Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise to the mixture over a period of 15 minutes.[2]

  • After the addition is complete, continue to stir the reaction mixture for 2 to 5 hours.

  • Upon completion of the reaction, pour the mixture into ice water.

  • Extract the product with dichloromethane (3 x 50 mL).[2]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the residue from dichloromethane to obtain the purified this compound.[2]

Protocol 2: Synthesis of 2-bromo-5-hydroxybenzaldehyde

This protocol describes the synthesis of 2-bromo-5-hydroxybenzaldehyde via direct bromination of 3-hydroxybenzaldehyde in dichloromethane.[3]

Materials:

  • 3-hydroxybenzaldehyde

  • Dichloromethane (CH2Cl2)

  • Bromine

  • n-heptane

Equipment:

  • Four-necked, round-bottomed flask (5 L)

  • Overhead stirrer

  • Temperature probe

  • Dosing funnel

  • Condenser tube

  • Brinell funnel

  • Vacuum drying apparatus

Procedure:

  • Suspend 120 g (0.98 mol) of 3-hydroxybenzaldehyde in 2400 mL of dichloromethane in a 5 L four-necked, round-bottomed flask.

  • Heat the mixture to 35-40 °C to completely dissolve the starting material.[3]

  • Slowly add 52 mL (1.0 mol) of bromine dropwise through the addition funnel, maintaining the reaction temperature between 35-38°C.[3]

  • After the addition, stir the reaction mixture at 35 °C overnight.[3]

  • Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.[3]

  • Collect the precipitated solid by filtration through a Brinell funnel.

  • Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.[3]

  • Dry the resulting solid under vacuum at room temperature to yield 2-bromo-5-hydroxybenzaldehyde.[3]

Visualizations

Signaling Pathways and Logical Relationships

The regioselectivity of the bromination of 3-hydroxybenzaldehyde is governed by the directing effects of the hydroxyl and formyl substituents on the aromatic ring. The hydroxyl group is an ortho-, para-director, while the formyl group is a meta-director. The interplay of these effects determines the position of bromination.

G cluster_reactants Reactants cluster_directing_effects Directing Effects cluster_conditions Reaction Conditions cluster_products Products 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde OH_group Hydroxyl Group (-OH) Activating, Ortho-, Para-director 3-hydroxybenzaldehyde->OH_group CHO_group Formyl Group (-CHO) Deactivating, Meta-director 3-hydroxybenzaldehyde->CHO_group Bromine Bromine Protocol_1 Protocol 1: Br2, Acetic Acid, Fe Bromine->Protocol_1 Protocol_2 Protocol 2: Br2, Dichloromethane Bromine->Protocol_2 Product_1 This compound OH_group->Product_1 Ortho-position Product_2 2-bromo-5-hydroxybenzaldehyde OH_group->Product_2 Para-position CHO_group->Product_1 Meta-position CHO_group->Product_2 Meta-position Protocol_1->Product_1 Protocol_2->Product_2

Caption: Directing effects in the bromination of 3-hydroxybenzaldehyde.

Experimental Workflows

Protocol1_Workflow start Start suspend Suspend 3-hydroxybenzaldehyde, Fe powder, and NaOAc in Acetic Acid start->suspend dissolve Warm to Dissolve suspend->dissolve cool Cool to Room Temperature dissolve->cool add_br2 Add Bromine in Acetic Acid cool->add_br2 stir Stir at Room Temperature add_br2->stir quench Pour into Ice Water stir->quench extract Extract with Dichloromethane quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate recrystallize Recrystallize dry_concentrate->recrystallize end End Product: This compound recrystallize->end

Caption: Workflow for the synthesis of this compound.

Protocol2_Workflow start Start suspend Suspend 3-hydroxybenzaldehyde in Dichloromethane start->suspend dissolve Heat to 35-40°C to Dissolve suspend->dissolve add_br2 Add Bromine at 35-38°C dissolve->add_br2 stir_overnight Stir Overnight at 35°C add_br2->stir_overnight cool Cool to 0°C stir_overnight->cool filter Filter Precipitate cool->filter wash Wash with Heptane/Dichloromethane filter->wash dry Dry Under Vacuum wash->dry end End Product: 2-bromo-5-hydroxybenzaldehyde dry->end

References

Reaction mechanism for 2-Bromo-3-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of 2-Bromo-3-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical synthesis. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for researchers and professionals in drug development.

Application Notes

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of this compound is primarily achieved through the direct bromination of 3-hydroxybenzaldehyde (B18108). This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich benzene (B151609) ring.

The regioselectivity of the reaction is governed by the two substituents already present on the ring: the hydroxyl (-OH) group and the formyl (-CHO) group.

  • Hydroxyl (-OH) Group: This is a strongly activating group and an ortho, para-director. It increases the electron density of the aromatic ring, particularly at the positions ortho (C2, C4) and para (C6) to itself, making these sites more susceptible to electrophilic attack.

  • Formyl (-CHO) Group: This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles.

The directing effects of the powerful activating -OH group dominate the reaction. Therefore, the incoming bromine electrophile is directed to the positions ortho and para to the hydroxyl group. The C2 position is ortho to the -OH group and meta to the -CHO group, making it a favorable site for substitution.[1] While other isomers like 2-bromo-5-hydroxybenzaldehyde (B121625) can also form, the specific conditions outlined in the protocol below favor the formation of the desired this compound.[2]

Reaction Mechanism Workflow

The diagram below illustrates the key steps in the electrophilic bromination of 3-hydroxybenzaldehyde.

ReactionMechanism cluster_start Reactants cluster_mechanism Mechanism Steps cluster_end Product Start 3-Hydroxybenzaldehyde Step1 Step 1: Electrophile Generation Br₂ + FeBr₃ → Br⁺ + FeBr₄⁻ Start->Step1 Initiation Reagent Br₂ in Acetic Acid (with Fe catalyst) Reagent->Step1 Step2 Step 2: Nucleophilic Attack Benzene ring attacks Br⁺ Step1->Step2 Step3 Step 3: Sigma Complex Formation Formation of resonance-stabilized arenium ion intermediate Step2->Step3 Step4 Step 4: Deprotonation Loss of H⁺ to restore aromaticity Step3->Step4 End This compound Step4->End Final Product

Caption: Workflow of the electrophilic bromination mechanism.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[3]

Materials and Equipment:

  • 500 mL three-necked flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle and thermometer

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • 3-hydroxybenzaldehyde

  • Iron powder

  • Sodium acetate (B1210297)

  • Glacial acetic acid

  • Bromine

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: To a 500 mL three-necked flask, add 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol). Add 40 mL of glacial acetic acid to suspend the solids.

  • Dissolution: Gently warm the suspension with stirring until a clear solution is formed.

  • Cooling: Cool the solution to room temperature.

  • Bromine Addition: Prepare a solution of bromine in 10 mL of glacial acetic acid. Slowly add this bromine solution dropwise to the reaction mixture over a period of 15 minutes.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Work-up: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. Recrystallize the resulting residue from dichloromethane to yield the pure this compound product.[3]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis protocol.

ParameterValueMoles / Molar RatioReference
Starting Material
3-Hydroxybenzaldehyde5 g0.04 mol (1.0 eq)[3]
Reagents
Bromine~2.3 mL (in 10 mL AcOH)~0.046 mol (1.15 eq)[3]
Iron Powder (Catalyst)172 mg3 mmol (0.075 eq)[3]
Sodium Acetate6.72 g0.08 mol (2.0 eq)[3]
Glacial Acetic Acid (Solvent)40 mL + 10 mL-[3]
Reaction Conditions
TemperatureRoom Temperature (~20 °C)-[3]
Reaction Time~2.25 hours-[3]
Outcome
Product Yield2.3 g28%[3]
Alternate Reported Yield-44%[3]
Process Flow Diagram

This diagram outlines the complete experimental workflow from setup to final product isolation.

ExperimentalWorkflow A 1. Setup - Add 3-hydroxybenzaldehyde, Fe powder, NaOAc to flask - Add Acetic Acid B 2. Dissolution - Warm until solution is clear - Cool to room temperature A->B C 3. Bromination - Add Br₂ in Acetic Acid dropwise (15 min) - Stir at RT (2 hours) B->C D 4. Quenching & Extraction - Pour into ice water - Extract with DCM (3x) C->D E 5. Work-up - Combine organic layers - Dry with Na₂SO₄ D->E F 6. Isolation - Filter and concentrate - Recrystallize from DCM E->F G Final Product This compound F->G

Caption: Step-by-step experimental workflow for synthesis.

References

Purifying 2-Bromo-3-hydroxybenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Purification of 2-Bromo-3-hydroxybenzaldehyde, a Key Intermediate in Pharmaceutical Synthesis

For researchers, scientists, and professionals engaged in drug development, the purity of chemical intermediates is paramount. This compound, a crucial building block in the synthesis of a variety of pharmaceutical compounds, often requires rigorous purification to remove byproducts and unreacted starting materials. This document provides detailed application notes and protocols for the most common purification techniques for this compound: recrystallization and column chromatography.

Introduction

This compound is typically synthesized via the bromination of 3-hydroxybenzaldehyde (B18108). This reaction can lead to the formation of several impurities, the most common being the starting material itself, the isomeric 2-bromo-5-hydroxybenzaldehyde (B121625), and potentially polybrominated species. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Therefore, effective purification is a critical step in its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol [1][2]
Appearance Solid
CAS Number 196081-71-7[1][2]

Purification Strategies

The two primary methods for purifying this compound are recrystallization and silica (B1680970) gel column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Protocol: Recrystallization from Dichloromethane (B109758)

This protocol is based on a reported synthesis of this compound where recrystallization was employed as the final purification step.[3]

Materials:

  • Crude this compound

  • Dichloromethane (CH₂Cl₂)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently heat the mixture while stirring until the solid completely dissolves. Avoid adding excessive solvent to maximize the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold dichloromethane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Expected Outcome:

Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for separating isomeric impurities that may have similar solubilities, making recrystallization less effective.

Protocol: Column Chromatography on Silica Gel

This protocol is a general procedure adapted from the purification of a closely related isomer, 2-bromo-5-hydroxybenzaldehyde, and common practices in organic synthesis.[4] The optimal eluent composition may need to be determined by thin-layer chromatography (TLC) prior to running the column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should provide a good separation between this compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a higher ratio of hexane to ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the determined solvent system.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in small fractions using test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Illustrative Data for Column Chromatography:

The following table provides hypothetical, yet representative, data for the purification of a crude sample of this compound containing 3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde as impurities.

CompoundEluent System (Hexane:Ethyl Acetate)Rf Value (Typical)Elution Order
3-Hydroxybenzaldehyde80:200.52
2-Bromo-5-hydroxybenzaldehyde80:200.43
This compound 80:20 0.3 4
Polybrominated byproducts90:10<0.11 (or remains on baseline)

Purity Analysis

The purity of this compound can be assessed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity analysis and detection of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for method development.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the aldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify impurities if they are present in sufficient concentration.

Visualizing the Purification Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described purification techniques.

Recrystallization_Workflow Crude Crude 2-Bromo-3- hydroxybenzaldehyde Dissolve Dissolve in minimal hot dichloromethane Crude->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with ice-cold dichloromethane Filter->Wash Dry Dry under Vacuum Wash->Dry Pure Pure 2-Bromo-3- hydroxybenzaldehyde Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC TLC Analysis (Determine Eluent) Pack Pack Silica Gel Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Hexane/Ethyl Acetate Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 2-Bromo-3- hydroxybenzaldehyde Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for the Recrystallization of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the purification of 2-Bromo-3-hydroxybenzaldehyde via recrystallization. The protocol is intended for use by qualified personnel in a laboratory setting.

Introduction

This compound is a valuable intermediate in organic synthesis, notably in the preparation of various pharmaceutical compounds. The purity of this reagent is crucial for the successful synthesis of downstream products. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of purified crystals as the solubility of the compound decreases.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₇H₅BrO₂[1]
Molecular Weight201.02 g/mol [1]
Melting Point149-153 °C[2]
AppearanceSolid[2]
Solvent Selection for Recrystallization

The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on documented synthesis procedures, dichloromethane (B109758) is a recommended solvent for the recrystallization of this compound.[3][4] For structurally similar compounds, other solvents and mixed solvent systems have been reported to be effective, which may be considered for optimization purposes.[5][6]

Qualitative Solubility Information:

Solvent/SystemExpected Solubility Behavior at Room TemperatureExpected Solubility Behavior at Elevated TemperatureNotes
DichloromethaneSparingly soluble to solubleHighly solubleRecommended solvent for recrystallization.[3][4]
MethanolPotentially sparingly solublePotentially solubleCommonly used for similar hydroxybenzaldehydes.[5]
Ethanol/WaterPotentially sparingly solublePotentially solubleA mixed solvent system that can be optimized.[5]
Ethyl Acetate/HeptanePotentially sparingly solublePotentially solubleA mixed solvent system that can be optimized.[5]

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound using recrystallization with dichloromethane.

Materials:

  • Crude this compound

  • Dichloromethane (CH₂Cl₂), reagent grade

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel (short stem)

  • Watch glass

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of dichloromethane to the flask, just enough to cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add small portions of dichloromethane until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional, if insoluble impurities are present):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a short-stemmed glass funnel on the hot plate.

    • Place a piece of fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold dichloromethane.

    • Turn on the vacuum and swirl the flask containing the crystals to create a slurry.

    • Quickly pour the slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold dichloromethane to remove any remaining soluble impurities.

    • Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

  • Characterization:

    • Determine the melting point of the recrystallized product and compare it to the literature value (149-153 °C).[2] A sharp melting point range close to the literature value is an indication of high purity.

    • Calculate the percent recovery.

Visual Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (Dichloromethane, Heat) start->dissolution hot_filtration 2. Hot Filtration (Optional) dissolution->hot_filtration if needed crystallization 3. Cooling & Crystallization dissolution->crystallization if no insolubles hot_filtration->crystallization impurities Insoluble Impurities Removed hot_filtration->impurities isolation 4. Vacuum Filtration & Washing crystallization->isolation drying 5. Drying isolation->drying mother_liquor Mother Liquor (Soluble Impurities) isolation->mother_liquor end End: Pure Crystals drying->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols: 2-Bromo-3-hydroxybenzaldehyde as a Versatile Reactant for the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-3-hydroxybenzaldehyde as a key starting material in the synthesis of potential antimalarial compounds. The protocols outlined below are representative methods based on established synthetic strategies for antimalarial drug discovery, including the preparation of chalcones and quinoline (B57606) derivatives. While direct antimalarial activity data for compounds synthesized specifically from this compound is an emerging area of research, the provided data for structurally related compounds underscore the potential of this reactant.

Introduction

The persistent challenge of drug resistance in Plasmodium species necessitates the continuous development of novel antimalarial agents with diverse mechanisms of action. Substituted benzaldehydes are valuable building blocks in medicinal chemistry, serving as precursors for various heterocyclic compounds with demonstrated biological activities. This compound, with its unique substitution pattern, offers a strategic starting point for creating new chemical entities with potential antimalarial efficacy. The bromine and hydroxyl functionalities provide opportunities for further chemical modifications to explore structure-activity relationships (SAR).

Data Presentation: Antimalarial Activity of Benzaldehyde Derivatives

The following table summarizes the in vitro antimalarial activity of various compounds synthesized using substituted benzaldehydes, demonstrating the potential for this class of reactants. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting parasite growth.

Compound ClassSpecific DerivativeParasite StrainIC50 (µg/mL)Reference
Dihydropyrimidines with Quinolinyl ResiduesCompound 4bPlasmodium falciparum0.014 - 5.87[1]
Dihydropyrimidines with Quinolinyl ResiduesCompound 4gPlasmodium falciparum0.014 - 5.87[1]
Dihydropyrimidines with Quinolinyl ResiduesCompound 4iPlasmodium falciparum0.014 - 5.87[1]
1,3,4-Oxadiazole with Quinolinyl ResidueCompound 12Plasmodium falciparum0.014 - 5.87[1]
Moderately Active Quinoline DerivativesCompounds 4a, 4c, 4f, 4h, 4j, 6a, 7a,b, 8a,b, 10, 11Plasmodium falciparum0.5 - 5[1]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of potential antimalarial agents using this compound as a key reactant.

Protocol 1: Synthesis of a Chalcone (B49325) Derivative

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a well-established class of compounds with promising antimalarial activity.[2] This protocol describes a Claisen-Schmidt condensation reaction.

Objective: To synthesize a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • 4-Aminoacetophenone (or other substituted acetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 40%)

  • Hydrochloric Acid (HCl), concentrated

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and 4-aminoacetophenone (1 equivalent) in ethanol.

  • Reaction Initiation: Cool the flask in an ice bath and slowly add an aqueous solution of sodium hydroxide dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by adding concentrated HCl dropwise until the chalcone product precipitates out.

  • Isolation and Purification: Filter the solid precipitate using a Buchner funnel and wash thoroughly with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Characterization: The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Protocol 2: Synthesis of a 2-Arylvinylquinoline Derivative

Quinolines are a cornerstone of antimalarial drug therapy. This protocol outlines a potential pathway for synthesizing a 2-arylvinylquinoline derivative.

Objective: To synthesize a 2-arylvinylquinoline from this compound and a suitable quinoline precursor.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-methylquinoline derivative (1 equivalent), this compound (1 equivalent), and a catalytic amount of p-toluenesulfonamide in xylene.

  • Reflux: Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for several hours (e.g., 12 hours).[3]

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the xylene under reduced pressure.

  • Purification: The crude residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired (E)-styrylquinoline product.

  • Characterization: The final product should be characterized by spectroscopic techniques (NMR, Mass Spectrometry) to confirm its structure.

Visualizations

Logical Workflow for Antimalarial Agent Development

The following diagram illustrates the logical progression from starting material to a potential antimalarial drug candidate.

logical_workflow start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Chalcone, Quinoline) start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Antimalarial Screening (IC50) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis Optimization lead Lead Compound Identification sar->lead

Caption: Logical workflow for antimalarial drug discovery.

Generalized Synthetic Pathway

This diagram shows a generalized synthetic scheme for producing antimalarial agents from this compound.

synthetic_pathway cluster_chalcone Chalcone Synthesis cluster_quinoline Quinoline Synthesis reactant This compound condensation Claisen-Schmidt Condensation reactant->condensation olefination Olefination Reaction reactant->olefination acetophenone Substituted Acetophenone acetophenone->condensation chalcone Antimalarial Chalcone Derivative condensation->chalcone quinoline_precursor 2-Methylquinoline Derivative quinoline_precursor->olefination quinoline_product 2-Arylvinylquinoline Derivative olefination->quinoline_product

Caption: Generalized synthesis of potential antimalarials.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel antimalarial drug candidates. The representative protocols and supporting data provided herein offer a solid foundation for researchers to explore the synthesis of new chalcone and quinoline derivatives. Further investigation into the antimalarial activity and mechanism of action of compounds derived from this compound is warranted and could lead to the discovery of new and effective treatments for malaria.

References

Synthesis of Benzoxaboroles from 2-Bromo-3-hydroxybenzaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of benzoxaboroles, a class of compounds with significant therapeutic potential, using 2-bromo-3-hydroxybenzaldehyde as a key starting material. This guide outlines a strategic synthetic approach, including protecting group strategies and a one-pot borylation and cyclization method, to afford the desired benzoxaborole scaffold.

Benzoxaboroles are bicyclic organoboron compounds that have emerged as a privileged scaffold in medicinal chemistry. Their unique ability to form reversible covalent bonds with biological nucleophiles has led to the development of novel therapeutics. Notably, two FDA-approved drugs, the antifungal Tavaborole and the anti-inflammatory Crisaborole, feature the benzoxaborole core, highlighting the clinical significance of this compound class. Benzoxaboroles have demonstrated a broad range of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The synthesis of diverse benzoxaborole derivatives is crucial for the exploration of their therapeutic potential and the development of new drug candidates.

The use of this compound as a starting material offers a versatile entry point for the synthesis of various substituted benzoxaboroles. The synthetic strategy typically involves a palladium-catalyzed Miyaura borylation of the aryl bromide, followed by an intramolecular cyclization to form the characteristic oxaborole ring. Due to the presence of reactive hydroxyl and aldehyde functionalities in the starting material, a protecting group strategy is often necessary to prevent unwanted side reactions.

Experimental Protocols

This section details the experimental procedures for the synthesis of a representative benzoxaborole from this compound. The synthesis involves a two-step process: (1) protection of the hydroxyl and aldehyde groups, and (2) a one-pot Miyaura borylation and cyclization.

Protocol 1: Protection of this compound

To prevent interference from the acidic hydroxyl proton and the electrophilic aldehyde during the borylation reaction, both functional groups are protected. The hydroxyl group can be protected as a methyl ether, and the aldehyde as a diethyl acetal (B89532).

Materials:

  • This compound

  • Dimethyl sulfate (B86663) (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Triethyl orthoformate

  • Ethanol (absolute)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Hydroxyl Protection (Methylation):

    • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add dimethyl sulfate (1.2 eq) to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous MgSO₄.

    • Concentrate the organic layer to obtain 2-bromo-3-methoxybenzaldehyde (B1279745).

  • Aldehyde Protection (Acetal Formation):

    • To a solution of 2-bromo-3-methoxybenzaldehyde (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of ammonium chloride.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure to yield 2-bromo-1-(diethoxymethyl)-3-methoxybenzene.

Protocol 2: One-Pot Miyaura Borylation and Deprotection-Cyclization

This one-pot procedure combines the palladium-catalyzed borylation of the protected aryl bromide with an in-situ deprotection and cyclization to form the benzoxaborole.

Materials:

Procedure:

  • Miyaura Borylation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-1-(diethoxymethyl)-3-methoxybenzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq) in anhydrous 1,4-dioxane.

    • Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) to the mixture.

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Deprotection and Cyclization:

    • After completion of the borylation, cool the reaction mixture to room temperature.

    • Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) to the reaction mixture.

    • Stir vigorously at room temperature for 2-4 hours to facilitate the deprotection of the acetal and ether, and subsequent cyclization.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 7-methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the key steps in the synthesis of benzoxaboroles from this compound. Note that yields are representative and can vary based on reaction scale and optimization.

Table 1: Reaction Conditions for Protection of this compound

StepProtecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Methyl Ether (for -OH)DMS, K₂CO₃AcetoneReflux4-685-95
2Diethyl Acetal (for -CHO)Triethyl orthoformate, NH₄ClEthanolRoom Temp.12-1690-98

Table 2: Reaction Conditions for One-Pot Miyaura Borylation and Cyclization

ParameterCondition
Starting Material 2-bromo-1-(diethoxymethyl)-3-methoxybenzene
Borylating Agent Bis(pinacolato)diboron (B₂pin₂)
Catalyst Pd(OAc)₂
Ligand PPh₃
Base KOAc
Solvent 1,4-Dioxane
Borylation Temperature 80-90 °C
Borylation Time 12-24 h
Deprotection/Cyclization Reagent Aqueous HCl
Typical Overall Yield 60-75%

Visualizations

Synthetic Workflow

The overall synthetic strategy for the preparation of benzoxaboroles from this compound is depicted in the following workflow diagram.

Synthesis_Workflow start This compound prot Protection of -OH and -CHO groups start->prot 1. DMS, K2CO3 2. Triethyl orthoformate inter Protected Intermediate prot->inter boryl One-Pot Miyaura Borylation & Cyclization inter->boryl Pd(OAc)2, PPh3, B2pin2, KOAc then H+ prod Benzoxaborole Derivative boryl->prod PDE4_Signaling_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylyl Cyclase ATP->AC Substrate cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Cytokines Inhibits Production Inflammation Inflammation Cytokines->Inflammation Promotes Crisaborole Crisaborole (Benzoxaborole) Crisaborole->PDE4 Inhibits

References

Application Notes and Protocols for Chemical Reactions Involving the Aldehyde Group of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key chemical reactions involving the aldehyde functional group of 2-Bromo-3-hydroxybenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the presence of reactive hydroxyl, bromo, and aldehyde moieties, allowing for a wide range of chemical transformations. The following sections detail experimental protocols for oxidation, reduction, Wittig reaction, Knoevenagel condensation, and Schiff base formation, complete with quantitative data and reaction diagrams.

Oxidation of this compound

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-Bromo-3-hydroxybenzoic acid. This transformation is a fundamental step in the synthesis of various esters and amides with potential pharmaceutical applications. A common and effective oxidizing agent for this purpose is potassium permanganate (B83412).

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from general procedures for the oxidation of substituted benzaldehydes.[1][2]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Toluene (B28343) or Ethyl acetate

  • Phase transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • 10% Sodium bicarbonate solution

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (0.1 mol) and a catalytic amount of TBAB (0.01 mol) in 50 mL of toluene or ethyl acetate.

  • To this solution, add a solution of potassium permanganate (0.5 mol) in 50 mL of water.

  • Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • After the reaction is complete (monitored by TLC), extract the organic layer three times with diethyl ether.

  • Combine the organic extracts and extract the product into the aqueous phase using 10% sodium bicarbonate solution.

  • Separate the aqueous layer and acidify it with concentrated HCl to precipitate the 2-Bromo-3-hydroxybenzoic acid.

  • Filter the solid product, wash with cold water, and dry.

Quantitative Data
ProductReagentSolventYield (%)Melting Point (°C)Reference
2-Bromo-3-hydroxybenzoic acidKMnO₄Toluene/Water>90 (expected)203[2]

Note: The yield is an expected value based on similar reactions with substituted benzaldehydes.

Oxidation_Workflow start Start dissolve Dissolve this compound and TBAB in Toluene start->dissolve add_kmno4 Add aqueous KMnO4 solution dissolve->add_kmno4 react Stir at RT for 30 min add_kmno4->react extract_ether Extract with Diethyl Ether react->extract_ether extract_bicarb Extract with 10% NaHCO3 solution extract_ether->extract_bicarb acidify Acidify aqueous layer with HCl extract_bicarb->acidify filter_dry Filter and Dry the product acidify->filter_dry end End filter_dry->end

Workflow for the oxidation of this compound.

Reduction of this compound

The reduction of the aldehyde group in this compound to a primary alcohol, (2-Bromo-3-hydroxyphenyl)methanol, is a key step in the synthesis of various benzyl (B1604629) derivatives. Sodium borohydride (B1222165) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is based on general procedures for the reduction of aldehydes.[3][4][5]

Materials:

Procedure:

  • In a flask, dissolve this compound (1 mmol) in 10 mL of methanol or 95% ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.2 mmol) in small portions to the cooled solution while stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0°C.

  • Extract the product with dichloromethane or diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Quantitative Data
ProductReagentSolventYield (%)Spectroscopic Data
(2-Bromo-3-hydroxyphenyl)methanolNaBH₄MethanolHigh (expected)¹H NMR (CDCl₃, δ): ~4.7 (s, 2H, -CH₂OH), ~6.8-7.4 (m, 3H, Ar-H)

Note: The yield is an expected value. Spectroscopic data are estimations based on similar compounds.

Reduction_Workflow start Start dissolve Dissolve this compound in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 in portions cool->add_nabh4 react Stir at RT for 4h add_nabh4->react quench Quench with water at 0°C react->quench extract Extract with Dichloromethane quench->extract purify Dry and Purify extract->purify end End purify->end Wittig_Reaction aldehyde This compound intermediate Oxaphosphetane Intermediate aldehyde->intermediate + ylide Phosphonium Ylide (from Benzyltriphenylphosphonium chloride + NaOH) ylide->intermediate alkene 2-Bromo-3-(2-phenylethenyl)phenol intermediate->alkene -> phosphine_oxide Triphenylphosphine oxide intermediate->phosphine_oxide -> Knoevenagel_Condensation aldehyde This compound intermediate Adduct aldehyde->intermediate + active_methylene Ethyl Cyanoacetate active_methylene->intermediate Base (Piperidine) product α,β-Unsaturated Product intermediate->product - H₂O water H₂O Schiff_Base_Formation aldehyde This compound intermediate Carbinolamine Intermediate aldehyde->intermediate + amine p-Toluidine amine->intermediate Acid catalyst schiff_base Schiff Base intermediate->schiff_base - H₂O water H₂O

References

Application Notes: Synthesis and Therapeutic Potential of 2-Bromo-3-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-3-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of a wide array of heterocyclic and non-heterocyclic compounds.[1][2] Its structure, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and a bromine atom suitable for cross-coupling reactions, makes it an attractive scaffold for medicinal chemists and drug development professionals. The strategic placement of these functional groups allows for the synthesis of diverse derivatives, including Schiff bases, chalcones, and ethers, many of which exhibit significant pharmacological potential. These derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a valuable building block in the discovery of novel therapeutic agents.[3][4][5]

Key Derivative Classes and Applications

  • Schiff Bases: Formed by the condensation of the aldehyde group with primary amines, Schiff bases (containing an azomethine group, -C=N-) derived from substituted hydroxybenzaldehydes are widely investigated for their biological activities.[3] The presence of the bromo and hydroxyl moieties on the benzaldehyde (B42025) ring can enhance the antimicrobial and anticancer efficacy of the resulting compounds.[3] These derivatives and their metal complexes are known to possess a broad spectrum of pharmacological effects.[3]

  • Chalcones: These compounds, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are synthesized via the Claisen-Schmidt condensation between this compound and an appropriate acetophenone (B1666503).[6] Chalcones are a prominent class of compounds in the flavonoid family and are recognized for their extensive biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The bromine atom can also serve as a handle for further structural modifications through cross-coupling reactions, enabling the generation of diverse compound libraries for biological screening.[7]

  • Ether Derivatives: The hydroxyl group of this compound can be readily alkylated, for instance, through Williamson ether synthesis, to produce various ether derivatives.[8][9] This modification alters the lipophilicity and hydrogen bonding capability of the molecule, which can significantly influence its biological activity and pharmacokinetic properties.

Biological Significance and Potential Mechanisms of Action

Derivatives of substituted hydroxybenzaldehydes have demonstrated promising activity against a range of pathogens and cancer cell lines.

  • Antimicrobial Activity: Schiff bases and chalcones incorporating a bromo-hydroxy-phenyl moiety have shown efficacy against various bacterial and fungal strains.[3][10] The lipophilicity and the presence of the azomethine group in Schiff bases are believed to contribute to their antimicrobial action.[8] Dihydroxybenzaldehyde derivatives have shown antimicrobial activity against strains like Staphylococcus aureus, a common cause of bovine mastitis.[11]

  • Anticancer Activity: Certain Schiff base derivatives of hydroxybenzaldehydes are reported to induce apoptosis in cancer cells.[12] While the precise mechanisms for this compound derivatives require further investigation, a potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][12] This pathway is crucial for cell proliferation and survival, and its modulation can trigger programmed cell death in cancer cells.[12]

Experimental Protocols and Data

This section provides detailed protocols for the synthesis of key derivatives from this compound and presents representative data in a structured format.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between this compound and a primary amine.

Methodology

  • Dissolution: Dissolve this compound (1.0 mmol) in 15 mL of ethanol (B145695) in a round-bottom flask.

  • Addition of Amine: Add an equimolar amount (1.0 mmol) of the desired primary amine to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure Schiff base.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.[3]

Protocol 2: Synthesis of Chalcone (B49325) Derivatives (Claisen-Schmidt Condensation)

This protocol details the base-catalyzed synthesis of chalcones from this compound and a substituted acetophenone.[13]

Methodology

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) and an appropriately substituted acetophenone (10 mmol) in 10-15 mL of rectified spirit.[13]

  • Base Addition: Cool the flask in a water bath maintained at 20-25°C. Add 10 mL of a 10% aqueous sodium hydroxide (B78521) solution dropwise to the reaction mixture while stirring vigorously for approximately 30 minutes.[13]

  • Reaction: Continue vigorous stirring for 4-5 hours at the same temperature. The formation of a precipitate indicates product formation.[13]

  • Neutralization: After the reaction period, neutralize the mixture with dilute HCl until the pH is acidic, leading to further precipitation of the crude chalcone.[13]

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Air-dry the crude product and recrystallize it from rectified spirit. Further purification can be achieved by column chromatography on silica (B1680970) gel if required.[13]

  • Characterization: Characterize the purified chalcone by determining its melting point and recording its IR, ¹H-NMR, and mass spectra.[13][14]

Protocol 3: Synthesis of O-Alkylated Ether Derivatives (Williamson Ether Synthesis)

This protocol outlines the synthesis of ether derivatives via the reaction of the hydroxyl group with an alkyl halide.[9]

Methodology

  • Reactant Mixture: To a solution of this compound (1.0 eq.) in 10 mL of dimethylformamide (DMF), add potassium carbonate (1.5 eq.).[9]

  • Addition of Alkyl Halide: Add the desired alkyl halide (e.g., benzyl (B1604629) bromide) (1.0 eq.) to the suspension.[9]

  • Reaction: Stir the resulting solution overnight at 70°C. Monitor the reaction by TLC.[9]

  • Work-up: After the reaction is complete, reduce the volume of DMF by evaporation under vacuum. Add 20 mL of water to the residue to precipitate the product.[9]

  • Isolation: Filter the precipitate, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to afford the pure ether derivative.[9]

  • Characterization: Confirm the structure of the final product using melting point, FT-IR, NMR, and mass spectrometry.

Quantitative Data Summary

The following tables summarize representative data for derivatives synthesized from substituted hydroxybenzaldehydes, analogous to those prepared from this compound.

Table 1: Physicochemical and Yield Data for Representative Derivatives

Derivative Class Example Compound Name Yield (%) Melting Point (°C) Reference
Chalcone (E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 30% 265-268 [14]
Chalcone (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 88% 197-199 [14]
Ether 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde 86% 77-80 [9]

| Schiff Base | N,N'-bis(2-bromo-5-hydroxybenzylidene)ethane-1,2-diamine | - | >250 |[3] |

Table 2: Spectroscopic Data for a Representative Chalcone Derivative (Example: 1-(p-bromophenyl)-3-(p-hydroxyphenyl)prop-2-en-1-one)[13][14]

Spectroscopic Method Key Signals / Peaks
IR (KBr, cm⁻¹) 1650 (C=O), 1590, 1548 (C=C), 1365 (Ar-OH), 654 (C-Br)
¹H-NMR (CDCl₃, δ ppm) 8.92 (1H, s, -OH), 7.76-7.12 (2H, d, -CH=CH-), 7.72-6.56 (8H, m, Ar-H)

| Mass Spec (EI, m/z) | 301.99 [M⁺] |

Table 3: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

Compound Class Organism MIC (mg/mL) Reference
Salicylanilide Derivative Fusarium oxysporum 0.3 - 5.0 [5]
Dihydroxybenzaldehyde S. aureus (Bovine Mastitis) MIC₅₀ = 0.5 [11]

| Bromo-nitrochalcone | E. coli ATCC 25922 | - |[10] |

Note: Data presented are for analogous compounds and serve as representative examples.

Visualizations: Workflows and Pathways

Diagrams

G cluster_0 Synthesis and Evaluation Workflow start This compound synthesis Derivative Synthesis (Schiff Base, Chalcone, Ether) start->synthesis reagents Primary Amines Substituted Acetophenones Alkyl Halides reagents->synthesis purification Purification (Filtration, Recrystallization, Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS, M.P.) purification->characterization screening Biological Evaluation (Antimicrobial, Anticancer Assays) purification->screening data Data Analysis characterization->data screening->data

Caption: General workflow for synthesis and biological evaluation.

G start This compound + Primary Amine step1 Dissolve in Ethanol Add Acetic Acid Catalyst start->step1 Step 1 step2 Reflux for 2-4 hours step1->step2 Step 2 step3 Cool to RT Precipitation step2->step3 Step 3 step4 Filter and Wash with Cold Ethanol step3->step4 Step 4 end Pure Schiff Base step4->end Final Product

Caption: Experimental workflow for Schiff base synthesis.

G start This compound + Acetophenone step1 Dissolve in Ethanol Add aq. NaOH start->step1 Step 1 step2 Stir at 20-25°C for 4-5 hours step1->step2 Step 2 step3 Neutralize with HCl Precipitation step2->step3 Step 3 step4 Filter and Recrystallize from Ethanol step3->step4 Step 4 end Pure Chalcone step4->end Final Product

Caption: Experimental workflow for Chalcone synthesis.

G ligand Schiff Base Derivative (Potential Inhibitor) raf Raf ligand->raf Inhibition receptor Growth Factor Receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf response Cell Proliferation, Survival, Angiogenesis tf->response apoptosis Apoptosis response->apoptosis Inhibition

Caption: Potential MAPK signaling pathway for anticancer activity.

References

Application Notes and Protocols for High-Purity 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information on the procurement, synthesis, and potential applications of high-purity 2-Bromo-3-hydroxybenzaldehyde (CAS No. 196081-71-7) in the field of drug discovery and development. This document includes a list of commercial suppliers, a detailed synthesis protocol, and representative experimental procedures for its utilization as a versatile chemical scaffold.

Sourcing and Procurement of this compound

High-purity this compound is available from several reputable chemical suppliers. When purchasing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and identity.

SupplierPurityCAS NumberAdditional Information
--INVALID-LINK--95%196081-71-7Products are for research and development use only.[1]
--INVALID-LINK-----196081-71-7For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. Classified as a Dangerous Good for transport.[2]
--INVALID-LINK-----196081-71-7Mentioned to have anti-cancer properties.[3]
--INVALID-LINK--98%196081-71-7---
--INVALID-LINK--min 98%196081-71-7For professional manufacturing, research laboratories and industrial or commercial usage only.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol [4]
Appearance Solid
CAS Number 196081-71-7[4]

Synthesis of this compound

This compound can be synthesized from 3-hydroxybenzaldehyde (B18108) via electrophilic bromination. The following protocol is adapted from literature procedures.[5][6]

Experimental Protocol: Bromination of 3-hydroxybenzaldehyde

Materials:

Procedure:

  • Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).

  • Warm the suspension until a clear solution is formed, then cool to room temperature.

  • Slowly add a solution of bromine (10 mL) in glacial acetic acid dropwise over 15 minutes.

  • Stir the reaction mixture for 2 hours at room temperature after the addition is complete.

  • Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the residue from dichloromethane to yield this compound.

Expected Yield: ~28%[5][6]

Characterization: The product can be characterized by ¹H NMR spectroscopy. (400 MHz, DMSO-d₆): δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H).[5][6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde Reaction_Vessel Suspension in Acetic Acid 3-hydroxybenzaldehyde->Reaction_Vessel Iron powder Iron powder Iron powder->Reaction_Vessel Sodium acetate Sodium acetate Sodium acetate->Reaction_Vessel Acetic acid Acetic acid Acetic acid->Reaction_Vessel Bromine Bromine Bromination Dropwise addition of Bromine (2 hours stirring) Bromine->Bromination Reaction_Vessel->Bromination Cooling Quenching Pour into ice water Bromination->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Recrystallization Concentration->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Applications in Drug Discovery

While this compound is a valuable building block, its direct application in marketed drugs is not as well-documented as its isomer, 2-bromo-5-hydroxybenzaldehyde, which is a key intermediate in the synthesis of the PDE4 inhibitor Crisaborole. However, the unique substitution pattern of this compound makes it a valuable scaffold for generating novel chemical entities. Its aldehyde functionality is a versatile handle for the synthesis of various derivatives, such as Schiff bases, which are known to possess a wide range of biological activities.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the general synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (B41778) (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 50 mL round bottom flask, dissolve this compound (0.01 mol) in 20 mL of absolute ethanol.

  • To this solution, add aniline (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Potential Biological Targets and Signaling Pathways

Schiff bases derived from substituted salicylaldehydes have been reported to exhibit a variety of biological activities, including anticancer and antimicrobial effects. While the specific targets of derivatives of this compound require experimental validation, a plausible mechanism of action for anticancer activity could involve the induction of apoptosis through modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers. Some Schiff base compounds have been shown to induce apoptosis by activating pro-apoptotic proteins and inactivating anti-apoptotic proteins within this pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Apoptosis Apoptosis Schiff_Base Schiff Base Derivative (from this compound) Schiff_Base->Raf Inhibits Schiff_Base->MEK Inhibits Schiff_Base->Apoptosis Induces

Potential signaling pathway for anticancer activity.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein offer a foundation for researchers to explore the chemical space around this scaffold and to develop new drug candidates. Further investigation into the biological activities of its derivatives is warranted to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-3-hydroxybenzaldehyde synthesis.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues that may be encountered during the experiment.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient duration (e.g., 2-5 hours) after the addition of bromine.[1]
Suboptimal temperature control.The reaction temperature can influence the outcome. While one protocol suggests cooling to room temperature before adding bromine[1][2], other bromination reactions benefit from maintaining a specific temperature range to minimize side products.[3] It is recommended to maintain consistent temperature control.
Poor quality of reagents.Use fresh, high-purity 3-hydroxybenzaldehyde (B18108), bromine, and anhydrous solvents. Ensure the acetic acid is glacial.
Inefficient work-up and extraction.Ensure the reaction mixture is poured into ice water to precipitate the product.[1] Use an appropriate solvent like dichloromethane (B109758) for extraction and perform multiple extractions to maximize recovery.[1]
Formation of Isomeric Impurities The hydroxyl and aldehyde groups direct electrophilic substitution to different positions.The formation of isomers like 2-bromo-5-hydroxybenzaldehyde (B121625) is a known side reaction.[2][3][4] The use of iron powder as a catalyst is intended to favor the formation of the 2-bromo isomer.[2] Purification via column chromatography or recrystallization may be necessary to separate isomers.[3]
Formation of Di-brominated Byproducts Excess bromine or harsh reaction conditions.Use a controlled amount of bromine and add it dropwise to the reaction mixture to avoid localized high concentrations.[1][3] Harsh conditions can lead to di-bromination.[3]
Product is Impure After Initial Isolation Presence of unreacted starting materials or side products.Recrystallization is an effective method for purifying the solid product.[1][3] Column chromatography using silica (B1680970) gel can also be employed for purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common method for the synthesis of this compound?

A common and documented method is the direct bromination of 3-hydroxybenzaldehyde using bromine in glacial acetic acid, with the presence of iron powder and sodium acetate (B1210297).[1][2]

Q2: What is the role of iron powder and sodium acetate in the reaction?

Iron powder acts as a Lewis acid catalyst, which polarizes the bromine molecule, increasing its electrophilicity and facilitating the substitution on the aromatic ring.[2] Sodium acetate acts as a base to control the acidity of the reaction mixture.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3] This will help determine the point at which the starting material has been consumed and the product has been formed, allowing you to determine the optimal reaction time.

Q4: What are the expected side products in this reaction?

The primary side products are isomers, such as 2-bromo-5-hydroxybenzaldehyde and 4-bromo-3-hydroxybenzaldehyde, due to the directing effects of the hydroxyl and aldehyde groups.[2][3][4] Di-brominated products can also form if reaction conditions are not carefully controlled.[3]

Q5: How can I purify the final product?

The crude product can be purified by recrystallization from a suitable solvent like dichloromethane.[1] For more challenging separations of isomers, column chromatography on silica gel is an effective technique.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported procedure for the synthesis of this compound.[1][2]

Materials:

  • 3-hydroxybenzaldehyde

  • Iron powder

  • Sodium acetate

  • Glacial acetic acid

  • Bromine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 3-hydroxybenzaldehyde (e.g., 5 g, 0.04 mol), iron powder (e.g., 172 mg, 3 mmol), and sodium acetate (e.g., 6.72 g, 0.08 mol) in glacial acetic acid (e.g., 40 mL).[1]

  • Gently warm the suspension until a clear solution is formed, then cool the solution to room temperature.[1][2]

  • Slowly add a solution of bromine in glacial acetic acid (e.g., 10 mL) dropwise to the mixture over approximately 15 minutes.[1]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.[1]

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with dichloromethane (e.g., 3 x 50 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from dichloromethane to afford the target product.[1]

Table of Reaction Conditions and Yield:

ParameterRecommended ValueExperimental ValueObserved Yield (%)Notes
Molar ratio of 3-hydroxybenzaldehyde1 eq
Molar ratio of Bromine~1.1 eq
Molar ratio of Iron powder~0.075 eq
Molar ratio of Sodium acetate2 eq
SolventGlacial Acetic Acid
TemperatureRoom Temperature
Reaction Time2 hours post-addition

Visualizations

experimental_workflow start Start reagents 1. Mix 3-hydroxybenzaldehyde, iron powder, and sodium acetate in acetic acid. start->reagents dissolve 2. Warm to dissolve, then cool to room temperature. reagents->dissolve bromine 3. Add bromine solution dropwise over 15 minutes. dissolve->bromine react 4. Stir at room temperature for 2 hours. bromine->react quench 5. Pour into ice water. react->quench extract 6. Extract with dichloromethane. quench->extract dry 7. Dry organic layer with anhydrous sodium sulfate. extract->dry concentrate 8. Concentrate under reduced pressure. dry->concentrate purify 9. Purify by recrystallization. concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes check_impurities Analyze Impurities (e.g., NMR, GC-MS) incomplete->check_impurities No extend_time->check_reaction isomers Isomers Present? check_impurities->isomers optimize_purification Optimize Purification (Column Chromatography) isomers->optimize_purification Yes dibromination Di-bromination? isomers->dibromination No end Improved Yield optimize_purification->end control_bromine Control Bromine Addition (Stoichiometry, Rate) dibromination->control_bromine Yes check_workup Review Work-up Procedure dibromination->check_workup No control_bromine->end improve_extraction Improve Extraction Efficiency check_workup->improve_extraction improve_extraction->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Common side products in the synthesis of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common laboratory synthesis involves the electrophilic aromatic substitution (bromination) of 3-hydroxybenzaldehyde (B18108). This reaction is typically carried out using bromine in a solvent like acetic acid.

Q2: What are the expected side products in this synthesis?

A2: Due to the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups on the benzene (B151609) ring, the formation of isomeric side products is a common issue. The primary side product observed is 2-bromo-5-hydroxybenzaldehyde.[1] While theoretically possible, the formation of 4-bromo-3-hydroxybenzaldehyde (B1283328) has not been detected in some reported experiments.[1]

Q3: How do the substituents on 3-hydroxybenzaldehyde influence the position of bromination?

A3: The hydroxyl group is an activating ortho-, para-director, meaning it encourages the addition of the bromine atom to the positions adjacent (ortho) and opposite (para) to it. The aldehyde group is a deactivating meta-director, guiding the incoming bromine to the position meta to it. The interplay of these directing effects leads to the formation of a mixture of isomers.

Q4: What is a typical yield for the desired this compound product?

A4: The yield of this compound can vary depending on the specific reaction conditions and purification methods. Reported yields for the isolated product are often modest, for instance, around 28%.[2] The formation of side products is a significant factor affecting the yield of the desired isomer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired product - Formation of significant amounts of isomeric side products (e.g., 2-bromo-5-hydroxybenzaldehyde).- Incomplete reaction.- Loss of product during workup and purification.- Optimize reaction conditions (temperature, reaction time) to favor the formation of the desired isomer.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.- Employ careful and efficient extraction and purification techniques. Consider column chromatography for better separation of isomers.
Difficulty in separating the desired product from side products - Similar physical properties (e.g., polarity, solubility) of the isomers.- Recrystallization is a common method for purification. Experiment with different solvent systems to achieve optimal separation.- For challenging separations, column chromatography on silica (B1680970) gel can be effective in isolating the desired isomer.[1]
Reaction does not proceed or is very slow - Inactive or insufficient catalyst (if used).- Low quality of reagents (e.g., wet solvent, old bromine).- Ensure the use of a suitable Lewis acid catalyst if the protocol requires it.- Use anhydrous solvents and fresh reagents to ensure reactivity.
Formation of poly-brominated products - Excess of bromine used.- Reaction run for an extended period.- Use a stoichiometric amount of bromine relative to the 3-hydroxybenzaldehyde.- Monitor the reaction closely and stop it once the starting material is consumed to avoid over-bromination.

Quantitative Data

The following table summarizes representative yields of the main product and a key side product after derivatization for separation, highlighting the regioselectivity of the bromination reaction.

Compound Yield (after benzylation and chromatography)
2-Bromo-3-benzyloxybenzaldehyde (from the desired product)45%
2-Bromo-5-benzyloxybenzaldehyde (from the side product)1%

Note: These yields are based on a specific experimental procedure involving derivatization to facilitate separation and may not be directly comparable to the yield of the underivatized aldehydes.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 3-hydroxybenzaldehyde (e.g., 5.0 g, 40.9 mmol), iron powder (e.g., 0.17 g, 3.0 mmol), and sodium acetate (e.g., 6.7 g, 81.7 mmol) in glacial acetic acid (e.g., 40 mL).

  • Gently warm the suspension with stirring until a clear solution is formed.

  • Cool the solution to room temperature.

  • In a separate container, prepare a solution of bromine (e.g., 2.1 mL, 40.9 mmol) in glacial acetic acid (e.g., 10 mL).

  • Slowly add the bromine solution dropwise to the reaction mixture over 15-20 minutes.

  • Stir the reaction mixture at room temperature for an additional 2 hours after the bromine addition is complete.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with dichloromethane (e.g., 3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) to afford this compound as a solid.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the electrophilic aromatic substitution reaction on 3-hydroxybenzaldehyde, showing the formation of the desired product and the major side product.

Synthesis_of_2_Bromo_3_hydroxybenzaldehyde sub 3-Hydroxybenzaldehyde int1 Carbocation Intermediate (Attack at C2) sub->int1 Electrophilic Attack (ortho to -OH) int2 Carbocation Intermediate (Attack at C5) sub->int2 Electrophilic Attack (para to -OH) br2 Br₂ prod1 This compound (Desired Product) int1->prod1 -H⁺ prod2 2-Bromo-5-hydroxybenzaldehyde (Side Product) int2->prod2 -H⁺

Caption: Reaction pathway for the bromination of 3-hydroxybenzaldehyde.

References

Technical Support Center: Unforeseen Formation of 2-bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde during the bromination of 3-hydroxybenzaldehyde (B18108).

Frequently Asked Questions (FAQs)

Q1: I was expecting to synthesize 2-bromo-5-hydroxybenzaldehyde, but I've isolated this compound. Why did this happen?

A1: The bromination of 3-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution where the regioselectivity is governed by the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups. The hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director.[1] This can lead to a mixture of isomers, primarily this compound and 2-bromo-5-hydroxybenzaldehyde. The formation of this compound is a known outcome, and its isolation suggests that the reaction conditions employed favored substitution at the position ortho to the hydroxyl group and meta to the aldehyde group.[1][2]

Q2: What are the directing effects of the hydroxyl and aldehyde groups in the bromination of 3-hydroxybenzaldehyde?

A2: The hydroxyl group (-OH) is a strongly activating group that directs electrophilic substitution to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance.[3][4][5] The aldehyde group (-CHO), on the other hand, is a deactivating group that directs substitution to the meta position because it withdraws electron density from the ring.[3][6] In 3-hydroxybenzaldehyde, these effects are in competition, and the final product distribution is sensitive to the reaction conditions.

Q3: Can I control the regioselectivity of the bromination to favor the formation of this compound?

A3: Yes, to some extent. The formation of this compound can be favored by specific reaction conditions. For instance, the use of a Lewis acid catalyst like iron powder in acetic acid can promote the formation of the 2-bromo isomer.[1][7] It is crucial to carefully control the reaction temperature and the rate of bromine addition to enhance the selectivity towards the desired product.[8]

Q4: What are the common isomeric byproducts in this reaction?

A4: Besides this compound, the most common isomeric byproduct is 2-bromo-5-hydroxybenzaldehyde.[1][2] The formation of 4-bromo-3-hydroxybenzaldehyde (B1283328) is also a possibility, though it is reported to be formed in much smaller amounts, if at all, under typical acidic bromination conditions.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the bromination of 3-hydroxybenzaldehyde.

Issue 1: Low Yield of the Desired Product
Symptom Possible Cause Solution
The overall yield of the brominated product is low.Incomplete reaction: The reaction may not have gone to completion.- Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize temperature: Ensure the reaction is conducted at the optimal temperature as specified in the protocol.[8]
Substrate purity: Impurities in the starting 3-hydroxybenzaldehyde can interfere with the reaction.- Purify the starting material: Recrystallize or distill the 3-hydroxybenzaldehyde before use.
Loss during workup: The product may be lost during the extraction or purification steps.- Optimize extraction: Ensure the correct solvent and pH are used for extraction.- Careful purification: Minimize losses during recrystallization or chromatography.
Issue 2: Formation of Multiple Products (Isomers and Polybrominated Compounds)
Symptom Possible Cause Solution
TLC or NMR analysis shows a mixture of isomers (e.g., this compound and 2-bromo-5-hydroxybenzaldehyde).Lack of regioselectivity: The reaction conditions are not optimal for the formation of a single isomer.- Adjust catalyst: The use of a Lewis acid like iron powder can influence regioselectivity.[1][7]- Control temperature: Lowering the reaction temperature may improve selectivity.
The product contains significant amounts of dibrominated or tribrominated species.Over-bromination: Excess bromine or harsh reaction conditions can lead to polybromination.- Control stoichiometry: Use a precise amount of bromine (e.g., 1.0-1.1 equivalents).- Slow addition of bromine: Add the bromine solution dropwise over a prolonged period to maintain a low concentration of bromine in the reaction mixture.- Lower temperature: Conduct the reaction at a lower temperature to reduce the reaction rate.
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Solution
The isolated product is an inseparable mixture of isomers.Similar physical properties: The isomers may have very similar polarities and solubilities, making separation by standard methods challenging.- Column chromatography: Use a high-resolution silica (B1680970) gel column with an optimized eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).- Recrystallization: Experiment with different solvent systems for fractional recrystallization.[9]- Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
The product is dark-colored or contains tar-like impurities.Oxidation or polymerization: Phenolic compounds can be sensitive to oxidation, and side reactions can lead to the formation of polymeric materials.- Use an inert atmosphere: Conduct the reaction under nitrogen or argon to minimize oxidation.- Purification with activated charcoal: Treat the crude product solution with activated charcoal to remove colored impurities.[9]

Data Presentation

The following table summarizes the reported yields for the formation of this compound and a common isomer under specific reaction conditions.

Starting MaterialBrominating AgentSolventCatalyst/AdditiveTemperature (°C)ProductYield (%)Reference
3-HydroxybenzaldehydeBr₂Acetic AcidIron powder, Sodium acetateRoom Temp.This compound28-44[7]
3-HydroxybenzaldehydeBr₂Dichloromethane (B109758)None35-382-Bromo-5-hydroxybenzaldehyde63[10]

Experimental Protocols

Protocol 1: Synthesis of this compound[7]

Materials:

  • 3-hydroxybenzaldehyde

  • Iron powder

  • Sodium acetate

  • Glacial acetic acid

  • Bromine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask, suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).

  • Gently warm the suspension until a clear solution is formed, then cool to room temperature.

  • Slowly add a solution of bromine (2.1 mL, 0.04 mol) in glacial acetic acid (10 mL) dropwise over 15 minutes.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from dichloromethane to afford this compound.

Protocol 2: Purification of Brominated Hydroxybenzaldehydes[9]

Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture such as ethyl acetate/heptane).

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Signaling Pathway: Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Sigma_Complex Arenium Ion (Sigma Complex) 3-Hydroxybenzaldehyde->Sigma_Complex Attack by π-electrons Br2 Br-Br Br2->Sigma_Complex Polarization by FeBr₃ FeBr3_catalyst FeBr₃ (Catalyst) FeBr3_catalyst->Br2 This compound This compound Sigma_Complex->this compound Deprotonation HBr HBr Sigma_Complex->HBr Proton loss FeBr3_regen FeBr₃ (Regenerated) HBr->FeBr3_regen Forms HBr

Caption: Electrophilic aromatic substitution mechanism for the bromination of 3-hydroxybenzaldehyde.

Experimental Workflow: Troubleshooting Isomer Formation

Troubleshooting_Workflow start Start: Bromination of 3-Hydroxybenzaldehyde check_isomers Analyze product mixture (TLC, NMR, GC-MS) start->check_isomers desired_product Desired Isomer is Major Product check_isomers->desired_product Yes undesired_product Undesired Isomer or Mixture is Formed check_isomers->undesired_product No purification Proceed to Purification desired_product->purification adjust_temp Adjust Temperature (e.g., lower temperature) undesired_product->adjust_temp adjust_catalyst Modify Catalyst System (e.g., add/change Lewis acid) undesired_product->adjust_catalyst adjust_solvent Change Solvent Polarity undesired_product->adjust_solvent adjust_temp->start Re-run reaction adjust_catalyst->start Re-run reaction adjust_solvent->start Re-run reaction

Caption: Troubleshooting workflow for addressing the formation of undesired isomers.

References

Technical Support Center: Purification of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-3-hydroxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield After Purification Product Loss During Transfers: Multiple transfer steps of the product can lead to significant loss.- Minimize the number of transfers. - Rinse glassware with the mother liquor or a small amount of cold solvent to recover as much product as possible.
Inefficient Extraction: Incomplete extraction of the product from the aqueous layer after synthesis.- Perform multiple extractions (at least 3x) with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). - Ensure thorough mixing of the aqueous and organic layers during extraction.
Suboptimal Recrystallization Conditions: Using too much solvent, cooling the solution too quickly, or not cooling to a low enough temperature.[1]- Use a minimal amount of hot solvent for dissolution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][2] - Cool the flask in an ice bath for an extended period to maximize crystal formation.[1]
Product Degradation on Silica (B1680970) Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[3][4]- Deactivate the silica gel by washing it with a solvent mixture containing 1-3% triethylamine (B128534) before use.[3][4] - Consider using a less acidic stationary phase like neutral alumina.[3]
Product is an Oil or Gummy Solid After Purification "Oiling Out" During Recrystallization: This occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to the boiling point of the solvent being higher than the melting point of the solute, or high levels of impurities.[1][5][6]- Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to reduce supersaturation.[1] - Allow the solution to cool more slowly.[1] - Try a different recrystallization solvent with a lower boiling point.[6]
Presence of Oily Impurities: Residual solvents or byproducts from the synthesis can prevent crystallization.[7]- Perform an aqueous work-up, including a wash with a dilute base solution to remove acidic impurities, followed by a brine wash.[7] - If the product remains oily, column chromatography is recommended to separate it from the impurities.[3]
Presence of Impurities in the Final Product (Confirmed by TLC/NMR) Incomplete Reaction: Presence of the starting material, 3-hydroxybenzaldehyde.- If the impurity level is high, consider repeating the synthesis with optimized conditions (e.g., longer reaction time, adjusted stoichiometry). - For small amounts of starting material, purification by column chromatography should be effective due to polarity differences.[7]
Formation of Isomers: The synthesis can sometimes yield isomeric byproducts such as 2-bromo-5-hydroxybenzaldehyde.[8]- Separation of isomers with similar polarities can be challenging. Optimize column chromatography by using a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane).[7]
Di-brominated Byproducts: Over-bromination during the synthesis can lead to the formation of di-brominated species.- These byproducts are typically less polar than the desired product and can often be separated by column chromatography.
Oxidation of the Aldehyde: Aldehydes can be sensitive to air and may oxidize to the corresponding carboxylic acid over time, especially if impure.[3]- Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.[3] - If oxidation has occurred, the acidic impurity can be removed by dissolving the product in an organic solvent and washing with a 5% sodium carbonate or bicarbonate solution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the purity of this compound during purification?

A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the purification process.[7] A suitable eluent system is a mixture of hexane (B92381) and ethyl acetate. By comparing the spots of the crude mixture, the purified product, and the starting materials, you can assess the purity and identify the presence of any impurities.

Q2: I am having trouble separating this compound from an impurity with a very similar Rf value on TLC. What can I do?

A2: When compounds have very close Rf values, separation by column chromatography can be difficult. Here are a few strategies to improve separation:

  • Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate) can improve separation.

  • Use a Gradient Elution: A shallow gradient of the polar solvent in the mobile phase can help to better resolve closely eluting compounds.[7]

  • Dry Column Chromatography: This technique can sometimes provide better resolution for difficult separations.

  • Recrystallization: If the impurity has a different solubility profile, recrystallization from a suitable solvent system might be effective.

Q3: My purified this compound is off-white or yellowish. How can I decolorize it?

A3: Colored impurities can often be removed by treating a solution of the compound with activated charcoal. Dissolve the product in a minimal amount of a hot solvent, add a small amount of activated charcoal, and heat the mixture for a few minutes. Then, perform a hot filtration to remove the charcoal.[1] The purified, colorless product can then be recovered by crystallization.

Q4: What are the best recrystallization solvents for this compound?

A4: Dichloromethane has been reported as a suitable solvent for the recrystallization of this compound.[9] Other potential solvent systems for similar compounds include ethanol, or mixed solvent systems like ethanol/water or ethyl acetate/heptane.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a lower polarity (e.g., 5% ethyl acetate in hexane).

    • Collect fractions in separate tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[7]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the purification of crude this compound by recrystallization from dichloromethane.

Materials:

  • Crude this compound

  • Dichloromethane

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently warm the mixture on a hot plate with stirring until the solid completely dissolves.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.[1]

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold dichloromethane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_final Final Product crude Crude this compound tlc_analysis TLC Analysis crude->tlc_analysis column_packing Column Packing tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution sample_loading->elution fraction_analysis Fraction Analysis elution->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions dissolution Dissolution combine_fractions->dissolution crystallization Crystallization dissolution->crystallization isolation Isolation & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure this compound drying->pure_product troubleshooting_tree cluster_problem Problem Identification cluster_solutions_yield Low Yield Solutions cluster_solutions_appearance Oily/Gummy Product Solutions cluster_solutions_purity Impurity Removal Solutions start Impure Product After Purification check_yield Low Yield? start->check_yield check_appearance Oily/Gummy Product? start->check_appearance check_purity Impurities on TLC/NMR? start->check_purity solution_yield1 Minimize transfers & rinse glassware check_yield->solution_yield1 Yes solution_yield2 Optimize recrystallization (solvent volume, cooling rate) check_yield->solution_yield2 Yes solution_yield3 Deactivate silica gel for chromatography check_yield->solution_yield3 Yes solution_appearance1 Address 'oiling out' (change solvent, slower cooling) check_appearance->solution_appearance1 Yes solution_appearance2 Perform aqueous work-up (base wash) check_appearance->solution_appearance2 Yes solution_appearance3 Use column chromatography check_appearance->solution_appearance3 Yes solution_purity1 Optimize chromatography (gradient elution) for isomers check_purity->solution_purity1 Yes solution_purity2 Wash with base to remove acidic impurities (e.g., carboxylic acid) check_purity->solution_purity2 Yes solution_purity3 Store pure product under inert atmosphere check_purity->solution_purity3 Yes

References

Optimizing temperature and time for 2-Bromo-3-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Bromo-3-hydroxybenzaldehyde. Here you will find troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic bromination of 3-hydroxybenzaldehyde (B18108). This reaction is typically carried out using bromine in a solvent like glacial acetic acid, often with a catalyst such as iron powder.[1][2]

Q2: Why is temperature control important during the bromination of 3-hydroxybenzaldehyde?

A2: Temperature control is crucial for managing the regioselectivity of the bromination and minimizing the formation of unwanted byproducts. The hydroxyl group of 3-hydroxybenzaldehyde is an activating ortho-, para-director, while the formyl group is a deactivating, meta-director.[2][3] Deviations from the optimal temperature can lead to the formation of isomers, such as 2-bromo-5-hydroxybenzaldehyde, and di-brominated products.[4] Some protocols recommend adding bromine at low temperatures (below 10°C) and then allowing the reaction to proceed at a higher temperature.[4][5]

Q3: What are the common side products in this synthesis, and how can they be minimized?

A3: Common side products include isomeric monobrominated compounds (like 2-bromo-5-hydroxybenzaldehyde) and di-brominated products.[2][4][6] To minimize these, it is important to carefully control the stoichiometry of bromine and the reaction temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can also help prevent over-bromination.

Q4: My reaction yield is low. What are the potential causes and solutions?

A4: Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction is stirred for a sufficient duration. Use TLC to monitor the consumption of the starting material.

  • Suboptimal temperature: The reaction temperature significantly affects the yield. It's important to follow the temperature profile of a validated protocol.

  • Loss of product during workup: this compound has some solubility in water. During the extraction process, ensure the aqueous phase is thoroughly extracted with the organic solvent.

  • Impure starting materials: The purity of 3-hydroxybenzaldehyde and other reagents can impact the reaction's efficiency.

Q5: How can I purify the crude this compound?

A5: The most common method for purification is recrystallization.[1] A suitable solvent system, such as dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and hexane, can be used. Column chromatography with silica (B1680970) gel is another effective method for separating the desired product from isomers and other impurities.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time and monitor by TLC until the starting material is consumed. Ensure efficient stirring.
Suboptimal temperature control.Carefully control the temperature during bromine addition and throughout the reaction as specified in the protocol.
Formation of byproducts.Use the correct stoichiometry of bromine. Monitor the reaction closely with TLC to avoid over-bromination.
Product is a mixture of isomers. Incorrect reaction temperature.Maintain a lower temperature during bromine addition to improve regioselectivity.
Catalyst issue.Ensure the iron powder is fresh and active.
Di-brominated byproduct detected. Excess bromine used.Use a slight excess of 3-hydroxybenzaldehyde or carefully control the stoichiometry of bromine.
Reaction time too long.Monitor the reaction by TLC and stop it once the starting material is consumed.
"Oiling out" during recrystallization. The solution is supersaturated with the product or impurities.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also promote proper crystallization.
The melting point of the product is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point or use a mixed solvent system.

Experimental Protocols

Protocol 1: Bromination in Acetic Acid at Room Temperature

This protocol is adapted from a standard literature procedure.[1]

Materials:

  • 3-hydroxybenzaldehyde

  • Iron powder

  • Sodium acetate

  • Glacial acetic acid

  • Bromine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).

  • Warm the suspension until a clear solution is formed, then cool it to room temperature.

  • Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise over 15 minutes.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the residue from dichloromethane to obtain this compound.

Protocol 2: Bromination with Controlled Low-Temperature Addition

This protocol is a variation that can improve regioselectivity.

Materials:

Procedure:

  • In a reaction vessel, dissolve 3-hydroxybenzaldehyde in chloroform.

  • Cool the solution to below 10°C.

  • Slowly add a solution of bromine in chloroform dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Protocol Starting Material Reagents Temperature (°C) Time (h) Yield (%) Reference
13-hydroxybenzaldehydeBr₂, Fe, NaOAc, AcOHRoom Temperature228[1]
Variation of 13-hydroxybenzaldehydeBr₂, Fe, NaOAc, AcOH20544[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Mix 3-hydroxybenzaldehyde, Fe powder, and NaOAc in Acetic Acid start->reagents dissolve Warm to Dissolve reagents->dissolve cool Cool to Room Temperature dissolve->cool add_br2 Add Bromine Solution (dropwise) cool->add_br2 react Stir at Room Temperature (2-5 hours) add_br2->react monitor Monitor by TLC react->monitor quench Pour into Ice Water monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Recrystallize/Column Chromatography concentrate->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incorrect Temperature issue->cause1 cause2 Incorrect Reaction Time issue->cause2 cause3 Side Reactions (Isomer/Di-bromination) issue->cause3 cause4 Work-up Issues issue->cause4 sol1 Optimize Temperature Profile cause1->sol1 Address with sol2 Monitor by TLC to Determine Optimal Reaction Time cause2->sol2 Address with sol3 Adjust Stoichiometry & Monitor by TLC cause3->sol3 Address with sol4 Optimize Extraction & Purification Steps cause4->sol4 Address with

Caption: Troubleshooting logic for synthesis of this compound.

References

Long-term stability and proper storage of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and proper storage of 2-Bromo-3-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. The recommended storage temperature is refrigerated (2-8°C).[1][2] To further minimize degradation, especially for analytical standards or long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.[2]

Q2: How stable is this compound at room temperature?

A2: While short-term storage at room temperature in a sealed, dark container may be acceptable, prolonged exposure can lead to degradation. Aromatic aldehydes, in general, are susceptible to slow oxidation when exposed to air and light. For long-term stability, refrigeration is strongly recommended.

Q3: What are the primary signs of degradation for this compound?

A3: The most common visual indicator of degradation is a change in color. Pure this compound is typically an off-white to light yellow or tan powder. A significant darkening to a brown or reddish-brown color suggests the presence of impurities, likely due to oxidation or polymerization.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is not recommended for long periods as the stability is significantly reduced compared to the solid form. If a solution must be prepared for later use, it should be made fresh. For short-term storage, use an airtight vial, purge with an inert gas, and store at or below -20°C in the dark. The choice of solvent can also impact stability; aprotic solvents are generally preferred.

Q5: What are the main degradation pathways for this compound?

A5: The primary degradation pathways are likely oxidation and photodecomposition. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2-Bromo-3-hydroxybenzoic acid), especially in the presence of air (oxygen). Exposure to light, particularly UV radiation, can also promote the formation of radical species, leading to polymerization and the formation of colored byproducts.

Troubleshooting Guides

Issue 1: Unexpected Experimental Results with a Previously Used Batch
Symptom Possible Cause Suggested Solution
Low reaction yield or incomplete reaction.Degradation of the Reagent: The purity of the this compound may have decreased due to improper storage, leading to a lower concentration of the active reactant.1. Assess Purity: Analyze the purity of the reagent using an appropriate analytical technique such as HPLC or NMR spectroscopy. 2. Purify the Reagent: If impurities are detected, consider purifying the material by recrystallization. A common solvent for recrystallization is dichloromethane (B109758). 3. Use a Fresh Batch: If purification is not feasible or does not resolve the issue, use a new, unopened batch of the reagent.
Formation of unexpected side products.Presence of Degradation Products: Impurities from degradation (e.g., 2-Bromo-3-hydroxybenzoic acid) may participate in side reactions.1. Characterize Impurities: Attempt to identify the main impurities to understand their potential reactivity. 2. Purify the Reagent: As above, purify the starting material before use.
Issue 2: Physical Appearance of the Solid has Changed
Symptom Possible Cause Suggested Solution
The off-white powder has become dark brown or clumpy.Oxidation and/or Moisture Absorption: The compound has likely been exposed to air and/or moisture for an extended period.1. Assess Purity: The material is likely degraded. Its purity should be checked before use. 2. Consider Purification: Recrystallization may remove some impurities, but significant degradation may render the batch unusable. 3. Review Storage Practices: Ensure the container is properly sealed and stored in a cool, dry, dark place, preferably in a desiccator or under an inert atmosphere.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light Condition Duration
Solid2-8°CInert Gas (e.g., Nitrogen)Dark (Opaque Container)Long-term
SolidRoom TemperatureTightly SealedDarkShort-term
Solution≤ -20°CInert GasDarkVery Short-term (prepare fresh)

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular FormulaC₇H₅BrO₂[3]
Molecular Weight201.02 g/mol [3]
CAS Number196081-71-7[3]
AppearanceOff-white to light yellow/tan powderGeneral observation
Melting PointData not consistently available
SolubilitySoluble in dichloromethane[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method validation is required for quantitative analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient:

    • 0-20 min: 30% B to 80% B

    • 20-25 min: 80% B to 30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute as necessary.

Protocol 2: Recrystallization for Purification

This protocol can be used to purify this compound that has undergone minor degradation.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot dichloromethane with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold dichloromethane.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Stability_Troubleshooting start Start: Using 2-Bromo-3- hydroxybenzaldehyde in an experiment check_results Are experimental results unexpected (e.g., low yield)? start->check_results check_appearance Inspect the solid reagent. Has the color darkened? check_results->check_appearance Yes proceed Proceed with experiment. check_results->proceed No purity_analysis Perform purity analysis (e.g., HPLC, NMR). check_appearance->purity_analysis Yes / Unsure check_appearance->purity_analysis No is_pure Is the purity acceptable (>95%)? purity_analysis->is_pure purify Purify the reagent (e.g., recrystallization). is_pure->purify No is_pure->proceed Yes purify->purity_analysis new_batch Discard and use a new batch of reagent. purify->new_batch Purification fails review_storage Review storage and handling procedures. Store in a cool, dry, dark place under inert gas. new_batch->review_storage review_storage->start

Caption: Troubleshooting workflow for unexpected experimental results.

Degradation_Pathway compound This compound C₇H₅BrO₂ oxidation_product 2-Bromo-3-hydroxybenzoic Acid C₇H₅BrO₃ compound->oxidation_product Oxidation polymerization_product Polymeric Byproducts (Dark Colored) compound->polymerization_product Photodecomposition stressors Stress Conditions stressors->compound air Air (O₂) light Light (hν) heat Heat (Δ)

Caption: Postulated degradation pathways for this compound.

References

How to handle and dispose of 2-Bromo-3-hydroxybenzaldehyde safely

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-3-hydroxybenzaldehyde

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring laboratory safety and proper environmental stewardship.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS: 196081-71-7, Molecular Formula: C₇H₅BrO₂, Molecular Weight: 201.02 g/mol ) is a chemical intermediate.[1][2] It is classified as hazardous, with the signal word "Warning".[1][3][4] The primary hazards include:

  • Harmful if swallowed or in contact with skin.[1]

  • Causes skin and serious eye irritation.[1][5]

  • Harmful if inhaled.[1]

  • May cause respiratory irritation.[3][4][5]

Q2: What are the proper storage conditions for this compound?

Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][7] It should be stored locked up and protected from light.[4][6][7] Keep it away from incompatible materials such as strong oxidizing agents.[7]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A thorough risk assessment should precede handling. The following PPE is required:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or chemical safety goggles.[8][9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and inspect them before use.[10][11] Wear a lab coat and ensure skin is not exposed. Closed-toe shoes are mandatory.[10]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably a chemical fume hood.[4][6][7] If ventilation is insufficient or exposure limits may be exceeded, a NIOSH-approved respirator is required.[10][12]

Q4: What is the correct first aid response for accidental exposure?

Immediate action is crucial in case of exposure:

  • Ingestion: If swallowed, call a POISON CENTER or doctor immediately.[4][6] Rinse the mouth with water but do NOT induce vomiting.[7][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove all contaminated clothing and wash it before reuse.[4][7] If skin irritation persists, seek medical attention.[6]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4][6][7] If the person feels unwell, call a POISON CENTER or doctor.[6][7]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][6][7] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4][6][7] Seek immediate medical attention.[6]

Q5: How should I dispose of this compound and its contaminated waste?

All waste containing this chemical must be treated as hazardous.

  • Dispose of the chemical and any contaminated materials in a designated, approved hazardous waste container.[4][6][7]

  • As a halogenated organic compound, it should be collected in a specific "halogenated waste" container, kept separate from non-halogenated solvent waste.[11]

  • Ensure the waste container is vapor-tight, spill-proof, and clearly labeled with its contents, including the word "Waste".[11]

  • Contaminated PPE, such as gloves and disposable lab coats, should be placed in a sealed bag and disposed of as hazardous waste.[8]

Troubleshooting Guides

Issue: A faint chemical odor is noticeable in the lab, even with the container closed.

  • Possible Cause: The container may not be sealed properly, or the container itself may be permeable or degraded.

  • Solution:

    • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

    • Check that the container lid is screwed on tightly and the seal is intact.

    • If the container appears damaged or degraded, transfer the chemical to a new, appropriate, and properly labeled container inside a chemical fume hood.

    • Ensure the storage location is well-ventilated as required.[4][6][7]

Issue: The solid material has changed color or appearance during storage.

  • Possible Cause: This could indicate degradation due to exposure to light, air, or moisture, or a reaction with an unknown contaminant. The compound is noted to be sensitive to light.[6][13]

  • Solution:

    • Do not use the chemical if its integrity is .

    • Treat the material as potentially more hazardous and handle with extreme caution.

    • Dispose of the degraded material according to the established hazardous waste protocols.[4][6][7]

    • Review storage procedures to ensure the chemical is protected from light and stored in a tightly sealed container in a cool, dry place.[6][7]

Issue: Mild skin or eye irritation was experienced despite wearing standard PPE.

  • Possible Cause: PPE may have been used incorrectly, may be damaged, or may not be suitable for the specific task (e.g., glove breakthrough).

  • Solution:

    • Immediately follow first aid procedures for the affected area.

    • Re-evaluate the PPE being used. Check gloves for any signs of degradation or punctures before use.

    • Consult glove manufacturer's chemical resistance guides to ensure the selected glove material (e.g., nitrile) provides adequate protection for the duration of the task.[10]

    • Ensure safety goggles provide a complete seal around the eyes. If splashes are a significant risk, a face shield must be used over the goggles.[9]

    • Review handling techniques to minimize the risk of contact and aerosol generation.

Data Presentation

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][5]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4][5]

Experimental Protocols

Protocol 1: Safe Weighing and Handling

  • Preparation: Before handling, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Confirm that an appropriate, labeled hazardous waste container is accessible. Ensure eyewash stations and safety showers are nearby.[7]

  • PPE: Don mandatory PPE: chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Conduct all manipulations that may generate dust, such as weighing or transferring, within a chemical fume hood to minimize inhalation exposure.[11]

  • Weighing: Use a disposable weigh boat or paper. Use a spatula to carefully transfer the solid, avoiding actions that could create airborne dust.

  • Post-Handling: After handling, wipe down the spatula and any surfaces with a damp cloth. Dispose of the cloth and any disposable items (e.g., weigh boat) into the designated hazardous waste container.

  • Cleanup: Wash hands and any exposed skin thoroughly with soap and water after completing the task.[4][6][7]

Protocol 2: Small-Scale Solid Spill Cleanup

  • Evacuation and Notification: Alert personnel in the immediate area and restrict access.

  • Ventilation: Ensure the area is well-ventilated. If the spill is in an open lab, increase ventilation by opening a fume hood sash.[11]

  • PPE: Don the appropriate PPE, including safety goggles, gloves, and a lab coat. If a significant amount of dust is present, respiratory protection may be required.

  • Cleanup:

    • Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[14]

    • Carefully sweep up the dampened material and place it into a suitable, labeled container for hazardous waste disposal.[6][7]

  • Decontamination: Clean the spill area thoroughly with soap and water.[15]

  • Disposal: Place all contaminated materials, including paper towels and used PPE, into a sealed bag and dispose of it as hazardous waste.[8]

Protocol 3: Chemical Waste Disposal

  • Container Selection: Use only designated, leak-proof, and compatible containers for hazardous waste. For this compound, use a container marked for "Halogenated Organic Waste".[11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.

  • Collection: Collect all waste, including rinsates and contaminated disposables, in this container. Keep the container closed at all times except when adding waste.[6][11]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, following all local and national regulations.[4][6][7]

Visualizations

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep Assess Risks & Review SDS ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) prep->ppe setup Prepare Fume Hood & Waste Container ppe->setup handle Weigh & Transfer Chemical (Inside Fume Hood) setup->handle Begin Experiment dispose_items Dispose of Contaminated Items (e.g., Weigh Boat) handle->dispose_items Complete Experiment clean_area Decontaminate Workspace & Tools dispose_items->clean_area remove_ppe Remove PPE Correctly clean_area->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Spill_Response_Logic spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small & Manageable Spill assess->small_spill Is it safe to clean up? YES large_spill Large or Unmanageable Spill assess->large_spill NO ppe_node Don Appropriate PPE small_spill->ppe_node evacuate_node Evacuate Area large_spill->evacuate_node contain_node Cover to Prevent Dust ppe_node->contain_node collect_node Collect Material into Waste Container contain_node->collect_node decontaminate_node Decontaminate Area collect_node->decontaminate_node notify_node Notify EHS / Emergency Response evacuate_node->notify_node secure_node Secure Area & Await Help notify_node->secure_node

Caption: Logical decision tree for responding to a chemical spill.

References

Troubleshooting low yield in the synthesis of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My synthesis of this compound via the bromination of 3-hydroxybenzaldehyde (B18108) is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the direct bromination of 3-hydroxybenzaldehyde are a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended, focusing on reaction conditions, reagent quality, and potential side reactions.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Suboptimal Temperature Control The reaction temperature significantly influences the regioselectivity and the formation of byproducts. Deviations from the optimal temperature range can lead to the formation of undesired isomers and di-brominated products.Maintain strict temperature control during the addition of bromine and throughout the reaction. A reported protocol suggests cooling the reaction mixture to room temperature after initial warming to dissolve the reactants, followed by the slow addition of bromine.[1]
Formation of Isomeric Byproducts The hydroxyl and aldehyde groups on the aromatic ring direct the electrophilic substitution of bromine. While the desired product is this compound, the formation of the isomeric 2-bromo-5-hydroxybenzaldehyde (B121625) is a common side reaction.[2]Careful control of reaction conditions, such as temperature and the choice of solvent and catalyst, can influence the isomeric ratio. Purification by chromatography may be necessary to separate the desired isomer.
Di-bromination If the reaction conditions are too harsh or if an excess of bromine is used, di-bromination of the aromatic ring can occur, leading to the formation of di-brominated byproducts, which reduces the yield of the desired mono-brominated product.Use a precise stoichiometry of bromine. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid over-bromination.
Incomplete Reaction Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted 3-hydroxybenzaldehyde remaining in the reaction mixture.Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the consumption of the starting material by TLC. Ensure efficient stirring to maintain a homogeneous reaction mixture. A reported procedure suggests a reaction time of 2 hours after the addition of bromine is complete.[1]
Poor Quality of Reagents The purity of the starting materials and reagents is crucial. The presence of impurities in 3-hydroxybenzaldehyde or bromine can lead to side reactions and lower yields.Use high-purity, freshly opened, or purified reagents. Ensure solvents are anhydrous where necessary.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_purity Analyze crude product by NMR/LC-MS start->check_purity unreacted_sm Significant unreacted starting material? check_purity->unreacted_sm isomers Presence of isomers (e.g., 2-bromo-5-hydroxybenzaldehyde)? unreacted_sm->isomers No optimize_time Increase reaction time or improve mixing unreacted_sm->optimize_time Yes dibrominated Presence of di-brominated byproducts? isomers->dibrominated No optimize_conditions Optimize temperature and solvent isomers->optimize_conditions Yes control_stoichiometry Carefully control bromine stoichiometry dibrominated->control_stoichiometry Yes end_node Improved Yield dibrominated->end_node No optimize_time->end_node optimize_conditions->end_node control_stoichiometry->end_node

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Issue 2: Difficulty in Product Purification

Q: I am having trouble purifying the crude this compound. What are the common impurities and effective purification methods?

A: The primary impurities in the synthesis of this compound are typically the unreacted starting material (3-hydroxybenzaldehyde), the isomeric byproduct (2-bromo-5-hydroxybenzaldehyde), and di-brominated species. The choice of purification method depends on the nature and quantity of these impurities.

Purification MethodDescriptionBest For Removing
Recrystallization This is a common method for purifying solid organic compounds. The choice of solvent is critical.Unreacted starting material and some isomeric impurities if their solubility profiles are sufficiently different. A reported method uses dichloromethane (B109758) for recrystallization.[1]
Column Chromatography Silica gel column chromatography is a highly effective method for separating compounds with different polarities.Isomeric byproducts and other closely related impurities that are difficult to remove by recrystallization.
Acid-Base Extraction This technique can be used to separate phenolic compounds from non-acidic impurities.Non-phenolic impurities. However, it will not separate the desired product from other phenolic impurities like the starting material or isomers.

Troubleshooting Purification Issues:

  • "Oiling out" during recrystallization: This occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by the boiling point of the solvent being higher than the melting point of the solute or a high concentration of impurities. To resolve this, try using a lower boiling point solvent, adding more solvent, or allowing the solution to cool more slowly.

  • Poor separation in column chromatography: If the separation on the column is not effective, try a different solvent system (eluent) with a different polarity. Gradient elution, where the polarity of the eluent is gradually changed, can also improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic route is the direct electrophilic bromination of 3-hydroxybenzaldehyde.[1] Alternative formylation reactions of 3-bromophenol, such as the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions, could theoretically produce the target molecule, but the direct bromination of 3-hydroxybenzaldehyde is more frequently cited.

Reaction Pathway: Direct Bromination

BrominationReaction reactant 3-Hydroxybenzaldehyde reagents + Br2 (in Acetic Acid) reactant->reagents product This compound reagents->product side_product 2-Bromo-5-hydroxybenzaldehyde (Isomeric byproduct) reagents->side_product

Caption: Synthetic pathway for this compound via direct bromination.

Q2: What is the role of the iron powder and sodium acetate (B1210297) in the bromination reaction?

A2: In the reported synthesis, iron powder acts as a Lewis acid catalyst to polarize the bromine molecule, making it a more effective electrophile for the aromatic substitution reaction.[1] Sodium acetate is a weak base that can act as a scavenger for the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This can help to prevent potential side reactions that may be promoted by the acidic conditions.

Q3: Are there any alternative brominating agents I can use?

A3: While molecular bromine (Br₂) is commonly used, other brominating agents such as N-Bromosuccinimide (NBS) can also be employed for the bromination of activated aromatic rings. The choice of brominating agent can influence the selectivity of the reaction. The use of NBS in the presence of an acid catalyst has been reported for the bromination of similar substrates.

Q4: What are some alternative formylation reactions for synthesizing hydroxybenzaldehydes?

A4: Several named reactions are used for the formylation of phenols, which could be applied to a substituted phenol (B47542) to obtain a hydroxybenzaldehyde. These include:

  • Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to formylate phenols, typically in the ortho position.[3][4][5] The reactive intermediate is dichlorocarbene.

  • Duff Reaction: This reaction employs hexamine as the formylating agent in an acidic medium to synthesize benzaldehydes from phenols.[6][7][8][9] It is generally inefficient but can be successful for some substrates where other methods fail.[10]

  • Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (like DMF) and phosphorus oxychloride to formylate electron-rich aromatic compounds.[11][12][13][14][15]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination of 3-hydroxybenzaldehyde [1]

Materials and Reagents:

  • 3-hydroxybenzaldehyde

  • Iron powder

  • Sodium acetate

  • Acetic acid

  • Bromine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • In a suitable reaction flask, suspend 3-hydroxybenzaldehyde (e.g., 5 g, 0.04 mol), iron powder (e.g., 172 mg, 3 mmol), and sodium acetate (e.g., 6.72 g, 0.08 mol) in acetic acid (e.g., 40 mL).

  • Warm the suspension until a clear solution is formed, and then cool the mixture to room temperature.

  • Slowly add a solution of bromine in glacial acetic acid (e.g., 10 mL) dropwise to the reaction mixture over 15 minutes.

  • After the addition is complete, continue to stir the reaction mixture for 2 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into ice water.

  • Extract the aqueous layer with dichloromethane (e.g., 3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the residue from dichloromethane to afford the pure this compound. A reported yield for this procedure is 28%.[1]

Quantitative Data Summary:

Reactant/ReagentMolar Ratio (relative to 3-hydroxybenzaldehyde)Example Quantity
3-hydroxybenzaldehyde1.05 g (0.04 mol)
Iron powder0.075172 mg (3 mmol)
Sodium acetate2.06.72 g (0.08 mol)
Bromine(in 10 mL Acetic Acid)Not specified in molar ratio

Note: The amount of bromine should be carefully calculated based on the stoichiometry of the reaction.

Signaling Pathways and Logical Relationships

Logical Diagram for Isomer Formation

IsomerFormation start 3-Hydroxybenzaldehyde electrophilic_attack Electrophilic attack by Br+ start->electrophilic_attack ortho_attack Attack at C2 (ortho to -OH, meta to -CHO) electrophilic_attack->ortho_attack Major para_attack Attack at C4 (para to -OH, meta to -CHO) electrophilic_attack->para_attack Minor ortho_attack2 Attack at C6 (ortho to -OH, ortho to -CHO) electrophilic_attack->ortho_attack2 Minor product This compound (Desired Product) ortho_attack->product isomer1 4-Bromo-3-hydroxybenzaldehyde para_attack->isomer1 isomer2 6-Bromo-3-hydroxybenzaldehyde ortho_attack2->isomer2

Caption: Logical diagram illustrating the potential sites of electrophilic attack and resulting isomers.

References

Technical Support Center: Scaling Up 2-Bromo-3-hydroxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Bromo-3-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up this compound production?

A1: The two most common routes for the industrial synthesis of this compound are:

  • Ortho-formylation of 2-bromophenol (B46759): This method involves the direct introduction of a formyl group (-CHO) onto the 2-bromophenol ring, typically at the position ortho to the hydroxyl group. Common formylation methods include the Duff reaction and Reimer-Tiemann reaction.[1][2]

  • Bromination of 3-hydroxybenzaldehyde (B18108): This route involves the electrophilic substitution of a bromine atom onto the aromatic ring of 3-hydroxybenzaldehyde.[3][4] Careful control of reaction conditions is crucial to ensure the desired regioselectivity.

Q2: What are the major challenges encountered when scaling up the bromination of 3-hydroxybenzaldehyde?

A2: Scaling up the bromination of 3-hydroxybenzaldehyde presents several challenges:

  • Formation of Isomers: The hydroxyl and aldehyde groups direct bromination to different positions on the aromatic ring, leading to the formation of undesired isomers such as 2-bromo-5-hydroxybenzaldehyde (B121625) and 4-bromo-3-hydroxybenzaldehyde.[3]

  • Di-bromination: Harsh reaction conditions or an excess of bromine can lead to the formation of di-brominated byproducts, reducing the yield of the desired mono-brominated product.[4]

  • Heat Transfer: Bromination reactions are often exothermic. In large-scale reactors with a lower surface-area-to-volume ratio, inefficient heat removal can lead to temperature spikes, promoting side reactions and posing safety risks.[5]

  • Mixing and Mass Transfer: Inadequate mixing can result in localized high concentrations of bromine, leading to the formation of byproducts. Ensuring efficient mass transfer between phases is critical for consistent reaction outcomes.

Q3: How can the formation of isomers be minimized during the bromination of 3-hydroxybenzaldehyde at an industrial scale?

A3: Minimizing isomer formation requires precise control over reaction parameters:

  • Temperature Control: Maintaining a consistent and optimized temperature is critical. Lower temperatures generally favor the desired isomer. For instance, keeping the temperature below 10°C during bromine addition can improve regioselectivity.

  • Solvent Selection: The choice of solvent can influence the isomer distribution. Acetic acid is a commonly used solvent.[4]

  • Controlled Reagent Addition: Slow, controlled addition of the brominating agent (e.g., bromine) helps to maintain a low concentration of the electrophile, which can improve selectivity.

  • Use of Catalysts: While less common for this specific transformation, exploring the use of regioselective catalysts could be a viable strategy.

Q4: What are the key safety considerations for the large-scale production of this compound?

A4: Safety is paramount in industrial production. Key considerations include:

  • Handling of Bromine: Bromine is a highly corrosive, toxic, and volatile substance.[6] Appropriate personal protective equipment (PPE), including respiratory protection, and handling in a well-ventilated area or a closed system are essential.[7]

  • Exothermic Reactions: Both bromination and formylation reactions can be exothermic. Robust temperature monitoring and control systems, including emergency cooling, are necessary to prevent thermal runaways.

  • Pressure Management: Gaseous byproducts can be generated, leading to a pressure buildup in the reactor. Adequate venting and pressure relief systems must be in place.

  • Waste Disposal: The process generates hazardous waste that must be handled and disposed of in accordance with environmental regulations.

  • Material Compatibility: Ensure that all reactor components and transfer lines are compatible with the corrosive reagents used.

Troubleshooting Guides

Guide 1: Low Yield and Purity in Bromination of 3-Hydroxybenzaldehyde
Symptom Possible Cause Solution
Low Yield Incomplete reaction.Monitor the reaction progress using techniques like HPLC or TLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Suboptimal temperature control leading to side reactions.Implement precise temperature control. Use a reactor with efficient heat exchange capabilities. For highly exothermic steps, consider using a semi-batch process with slow reagent addition.
Loss of product during workup and purification.Optimize extraction and crystallization procedures. Minimize transfers and ensure the appropriate solvent volumes and pH are used during extractions.
Low Purity (Multiple Spots on TLC/Peaks in HPLC) Formation of positional isomers (e.g., 2-bromo-5-hydroxybenzaldehyde).Optimize reaction conditions (temperature, solvent, addition rate) to improve regioselectivity. Employ efficient purification techniques such as fractional crystallization or preparative chromatography.[8]
Presence of di-brominated byproducts.Use a stoichiometric amount of the brominating agent. Ensure slow and controlled addition to avoid localized high concentrations.
Unreacted starting material.Ensure the reaction goes to completion by monitoring. If significant starting material remains, consider adjusting the stoichiometry of the reagents or the reaction time.
Guide 2: Issues in Scaling Up the Ortho-Formylation of 2-Bromophenol
Symptom Possible Cause Solution
Low Yield Inefficient mixing leading to poor mass transfer.Use an appropriate agitator design and speed to ensure homogeneity. In large reactors, baffles can improve mixing efficiency. Consider using a phase-transfer catalyst in biphasic reactions like the Reimer-Tiemann reaction.
Thermal degradation of the product or reagents.Maintain strict temperature control. For high-temperature reactions like the Duff reaction, ensure uniform heating to avoid localized hot spots.
Suboptimal reagent stoichiometry.Carefully optimize the molar ratios of the phenol, formylating agent, and catalyst/base for the specific scale of operation.
Formation of Byproducts (e.g., para-isomer) Reaction conditions favoring the formation of the undesired isomer.In the Reimer-Tiemann reaction, the ortho-isomer is generally favored. However, if the ortho positions are blocked or under certain conditions, the para-isomer can form. Optimize the base and solvent system to enhance ortho-selectivity.
Polymerization or tar formation.This can be an issue in the Duff reaction. Ensure anhydrous conditions and control the reaction temperature carefully.
Difficult Product Isolation Emulsion formation during workup.In the Reimer-Tiemann reaction workup, avoid vigorous shaking during extraction. Use gentle inversions and allow sufficient time for phase separation. Adding a small amount of a brine solution can sometimes help break emulsions.
Product co-precipitates with salts.Optimize the pH and temperature during the precipitation/crystallization step. Washing the crude product with appropriate solvents can remove inorganic impurities.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Routes for this compound

ParameterBromination of 3-HydroxybenzaldehydeOrtho-formylation of 2-Bromophenol (Duff Reaction)Ortho-formylation of 2-Bromophenol (Reimer-Tiemann)
Starting Materials 3-Hydroxybenzaldehyde, Bromine, Acetic Acid, Sodium Acetate (B1210297), Iron powder[4]2-Bromophenol, Hexamethylenetetramine, Glycerol, Boric Acid2-Bromophenol, Chloroform, Sodium Hydroxide
Typical Yield 28-44%[4]Generally low to moderate (can be inefficient)[1]Moderate, but can be variable
Key Challenge Isomer formation, di-bromination[3][4]High temperatures, potential for low yieldsBiphasic reaction, formation of tars
Purification Column chromatography, recrystallizationSteam distillation, recrystallizationSteam distillation, extraction, recrystallization

Note: Yields are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Lab-Scale Bromination of 3-Hydroxybenzaldehyde

Materials:

  • 3-Hydroxybenzaldehyde

  • Iron powder

  • Sodium acetate

  • Glacial acetic acid

  • Bromine

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).[4]

  • Warm the mixture until a clear solution is formed, then cool to room temperature.[4]

  • Slowly add a solution of bromine (2.1 mL, 0.041 mol) in glacial acetic acid (10 mL) dropwise over 15 minutes.[4]

  • Stir the reaction mixture for 2 hours at room temperature.[4]

  • Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by recrystallization from dichloromethane to obtain this compound.[4]

Protocol 2: Lab-Scale Ortho-Formylation of 2-Bromophenol (Duff Reaction Principle)

Materials:

  • 2-Bromophenol

  • Hexamethylenetetramine

  • Glycerol

  • Boric acid

  • Sulfuric acid (dilute)

  • Steam distillation apparatus

Procedure:

  • Mix 2-bromophenol, hexamethylenetetramine, glycerol, and boric acid in a reaction flask.

  • Heat the mixture to 150-160°C for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and hydrolyze by adding dilute sulfuric acid.

  • Steam distill the mixture to isolate the crude this compound.

  • The crude product can be further purified by recrystallization.

Mandatory Visualizations

Bromination_of_3_Hydroxybenzaldehyde cluster_Side_Reactions Potential Side Reactions 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction_Mixture Reaction_Mixture 3-Hydroxybenzaldehyde->Reaction_Mixture Acetic Acid, Sodium Acetate, Iron Powder Crude_Product Crude_Product Reaction_Mixture->Crude_Product Stirring, Room Temp Isomers Isomers Reaction_Mixture->Isomers Poor Regioselectivity Di-brominated_Product Di-brominated_Product Reaction_Mixture->Di-brominated_Product Excess Bromine Bromine Bromine Bromine->Reaction_Mixture Purified_Product Purified_Product Crude_Product->Purified_Product Workup & Purification

Caption: Bromination of 3-hydroxybenzaldehyde workflow.

Ortho_Formylation_Workflow cluster_Duff Duff Reaction cluster_ReimerTiemann Reimer-Tiemann Reaction 2-Bromophenol_D 2-Bromophenol Reaction_D Heating (150-160°C) 2-Bromophenol_D->Reaction_D Reagents_D Hexamethylenetetramine, Glycerol, Boric Acid Reagents_D->Reaction_D Hydrolysis_D Acid Hydrolysis Reaction_D->Hydrolysis_D Purification_D Steam Distillation Hydrolysis_D->Purification_D Final_Product Final_Product Purification_D->Final_Product This compound 2-Bromophenol_RT 2-Bromophenol Reaction_RT Heating 2-Bromophenol_RT->Reaction_RT Reagents_RT Chloroform, NaOH Reagents_RT->Reaction_RT Hydrolysis_RT Acidification Reaction_RT->Hydrolysis_RT Purification_RT Extraction & Distillation Hydrolysis_RT->Purification_RT Purification_RT->Final_Product

Caption: Ortho-formylation of 2-bromophenol workflows.

Troubleshooting_Logic Problem Low Yield or Purity Check_Reaction Analyze Reaction Mixture (TLC, HPLC) Problem->Check_Reaction Check_Conditions Review Reaction Parameters (Temp, Time, Stoichiometry) Problem->Check_Conditions Check_Purification Evaluate Workup & Purification Efficiency Problem->Check_Purification Incomplete_Reaction Incomplete_Reaction Check_Reaction->Incomplete_Reaction Unreacted Starting Material Side_Products Side_Products Check_Reaction->Side_Products Isomers or Byproducts Optimize_Conditions Optimize_Conditions Check_Conditions->Optimize_Conditions Optimize_Purification Optimize_Purification Check_Purification->Optimize_Purification Refine Extraction/ Crystallization Optimize_Time_Temp Optimize_Time_Temp Incomplete_Reaction->Optimize_Time_Temp Adjust Reaction Time/ Temperature Side_Products->Optimize_Conditions Modify Conditions for Selectivity

Caption: Troubleshooting logic for low yield and purity.

References

Validation & Comparative

A Comparative Guide to 2-Bromo-3-hydroxybenzaldehyde and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a detailed comparison of 2-Bromo-3-hydroxybenzaldehyde and its structural isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, synthesis, and potential biological activities. This document summarizes available data and provides standardized experimental protocols to facilitate further investigation and comparative analysis.

Physicochemical and Spectral Properties

The positioning of the bromo and hydroxyl substituents on the benzaldehyde (B42025) ring significantly influences the physicochemical properties of these isomers. A summary of key properties is presented in Table 1. While all isomers share the same molecular formula and weight, variations in their melting points and likely in their spectral characteristics are expected due to differences in intra- and intermolecular interactions.

PropertyThis compound3-Bromo-2-hydroxybenzaldehyde4-Bromo-3-hydroxybenzaldehyde5-Bromo-2-hydroxybenzaldehyde2-Bromo-5-hydroxybenzaldehyde
CAS Number 196081-71-7[1][2][3]1829-34-1Not Available1761-61-12973-80-0
Molecular Formula C₇H₅BrO₂[1][2][3]C₇H₅BrO₂C₇H₅BrO₂C₇H₅BrO₂C₇H₅BrO₂
Molecular Weight 201.02 g/mol [1][2][3]201.02 g/mol 201.02 g/mol 201.02 g/mol 201.02 g/mol
Melting Point 149-153 °CNot AvailableNot Available106 °C130-135 °C
Appearance Solid[1]Not AvailableNot AvailableNot AvailablePale Grey Solid
¹H NMR (DMSO-d₆) δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H)[1]Not AvailableNot AvailableNot AvailableNot Available

Synthesis of Bromohydroxybenzaldehyde Isomers

The synthesis of these isomers often involves the bromination of the corresponding hydroxybenzaldehyde precursor. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.

General Synthesis Workflow

The logical workflow for the synthesis and characterization of these isomers is depicted below.

General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Hydroxybenzaldehyde Hydroxybenzaldehyde Reaction Reaction Hydroxybenzaldehyde->Reaction Brominating_Agent Brominating_Agent Brominating_Agent->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Isomer Pure_Isomer Purification->Pure_Isomer NMR NMR Pure_Isomer->NMR FTIR FTIR Pure_Isomer->FTIR Mass_Spec Mass_Spec Pure_Isomer->Mass_Spec Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation Mass_Spec->Structural_Confirmation

Caption: Synthesis and characterization workflow.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-hydroxybenzaldehyde (B18108).[1]

Materials:

Procedure:

  • Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).[1]

  • Warm the mixture until a clear solution is formed, then cool to room temperature.[1]

  • Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise over 15 minutes.[1]

  • Stir the reaction mixture for 2 hours at room temperature.[1]

  • Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).[1]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Recrystallize the residue from dichloromethane to obtain this compound.[1]

Comparative Biological Activity

While direct comparative studies on the biological activities of this compound and its isomers are not extensively available in the current literature, phenolic aldehydes are known to exhibit a range of biological effects, including antimicrobial and antioxidant activities. The position of the bromine atom and the hydroxyl group is expected to significantly influence this activity.

Proposed Comparative Workflow

A logical workflow for a comparative study of the biological activities of these isomers is presented below.

Workflow for Comparative Biological Activity Assessment cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity Isomer_1 This compound MIC_Assay MIC_Assay Isomer_1->MIC_Assay DPPH_Assay DPPH_Assay Isomer_1->DPPH_Assay Isomer_2 Isomer A Isomer_2->MIC_Assay Isomer_2->DPPH_Assay Isomer_3 Isomer B Isomer_3->MIC_Assay Isomer_3->DPPH_Assay Isomer_4 ... Isomer_4->MIC_Assay Isomer_4->DPPH_Assay MIC_Results MIC_Results MIC_Assay->MIC_Results Data_Analysis Data_Analysis MIC_Results->Data_Analysis IC50_Results IC50_Results DPPH_Assay->IC50_Results IC50_Results->Data_Analysis Comparison_Report Comparison_Report Data_Analysis->Comparison_Report

Caption: Comparative biological activity assessment.

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a method to assess and compare the antioxidant activity of the isomers by determining their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4][5][6][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compounds (bromohydroxybenzaldehyde isomers)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic Acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.[4]

  • Preparation of test samples: Dissolve each isomer in methanol to prepare stock solutions. From these, prepare a series of dilutions.

  • Assay:

    • Add 180 µL of the DPPH solution to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of the test samples or standard to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[4][8]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.[8]

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[6][8] A lower IC₅₀ value indicates higher antioxidant activity.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the isomers against selected microorganisms.[9][10][11]

Materials:

  • Test compounds (bromohydroxybenzaldehyde isomers)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of test compounds: Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the broth medium in a 96-well plate.[12]

  • Preparation of inoculum: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][11][12] This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

The this compound and its isomers represent a class of compounds with potential for further investigation in drug discovery and materials science. While comprehensive comparative data on their biological activities is currently limited, this guide provides the necessary foundational information and standardized protocols to enable researchers to conduct such comparative studies. The provided workflows and experimental details for synthesis, characterization, and biological evaluation are intended to facilitate a systematic comparison of these interesting molecules. Further research is warranted to elucidate the structure-activity relationships and to explore the full potential of these brominated hydroxybenzaldehydes.

References

A Comparative Spectroscopic Analysis of 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of two isomeric compounds: 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde (B121625). Understanding the distinct spectroscopic signatures of these molecules is crucial for their unambiguous identification, characterization, and application in synthetic chemistry and drug development. This document summarizes available experimental data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Overview of Spectroscopic Differences

The positional difference of the hydroxyl group in this compound and 2-bromo-5-hydroxybenzaldehyde leads to distinct electronic environments for the aromatic protons and carbons. These differences are readily observable in their respective NMR spectra. The substitution pattern also influences the vibrational modes of the molecules, resulting in unique IR spectra. Mass spectrometry provides information on the fragmentation patterns, which can further aid in distinguishing between the two isomers.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for the two compounds.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) in ppm
This compound DMSO-d₆10.30 (s, 1H, CHO), 7.54-7.51 (m, 1H, Ar-H), 7.39-7.35 (m, 1H, Ar-H), 7.31-7.27 (m, 1H, Ar-H), 5.90 (s, 1H, OH)[1]
2-bromo-5-hydroxybenzaldehyde CDCl₃/DMSO-d₆10.21 (s, 1H, CHO), 9.58 (s, 1H, OH), 7.81 (s, 1H, Ar-H), 7.47 (d, 1H, Ar-H), 7.05 (d, 1H, Ar-H)

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) in ppm
This compound -Experimental data not readily available.
2-bromo-5-hydroxybenzaldehyde CDCl₃Specific peak list not readily available, but spectrum is accessible through databases such as SpectraBase.[2][3]

Table 3: Infrared (IR) Spectroscopy Data

CompoundTechniqueKey Peaks (cm⁻¹)
This compound -Experimental data not readily available.
2-bromo-5-hydroxybenzaldehyde KBr WaferSpectrum is accessible through databases such as PubChem.[4]

Table 4: Mass Spectrometry (MS) Data

CompoundIonization MethodKey Fragments (m/z)
This compound -Experimental data not readily available.
2-bromo-5-hydroxybenzaldehyde GC-MSSpectrum is accessible through databases such as SpectraBase and PubChem.[4][5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecules in solution.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The addition of a small amount of tetramethylsilane (B1202638) (TMS) can serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A wider spectral width is typically required compared to ¹H NMR.

    • A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the solvent peak or TMS.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecules based on their vibrational modes.

Protocol (Solid Sample - KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Protocol (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data_processing Data Processing & Analysis cluster_results Structural Information Sample Purified Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet or Thin Film Sample->IR_Sample MS_Sample Prepare Dilute Solution in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer (e.g., GC-MS) MS_Sample->MS NMR_Data Fourier Transform, Phasing, Integration NMR->NMR_Data IR_Data Background Subtraction, Peak Identification IR->IR_Data MS_Data Identify Molecular Ion, Analyze Fragmentation MS->MS_Data Structure Elucidated Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

NMR_Workflow Detailed NMR Experimental Workflow start Start sample_prep Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent start->sample_prep insert_sample Place sample in NMR spectrometer sample_prep->insert_sample lock_shim Lock on solvent signal and shim magnet insert_sample->lock_shim acquire_1H Acquire ¹H Spectrum (zg30 pulse program) lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum (proton decoupled) acquire_1H->acquire_13C process_fid Process FID: Fourier Transform, Phasing, Baseline Correction acquire_13C->process_fid analyze_spectra Analyze Spectra: Chemical Shifts, Integration, Coupling process_fid->analyze_spectra end End analyze_spectra->end

Caption: A step-by-step workflow for acquiring and processing NMR spectra.

References

Unveiling the Solid State: A Comparative Crystallographic Analysis of 2-Bromo-3-hydroxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structure of 2-Bromo-3-hydroxybenzaldehyde, supported by a comparative analysis with its structural isomers, provides crucial insights into the influence of substituent positioning on molecular packing and intermolecular interactions. This guide offers a comprehensive overview of its crystallographic parameters, a detailed experimental protocol for single-crystal X-ray diffraction, and a comparative dataset of related brominated hydroxybenzaldehyde isomers, aimed at researchers, scientists, and professionals in drug development.

The precise three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients, a thorough understanding of their solid-state structure is paramount. Here, we present a crystallographic analysis of this compound, a versatile building block in organic synthesis.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data deposited in the Cambridge Structural Database (CSD) with the deposition number 234067[1][2]. The analysis reveals a monoclinic crystal system with the space group P21. The unit cell parameters are a = 4.8625(8) Å, b = 12.987(2) Å, c = 5.6842(9) Å, and β = 101.873(3)°[2].

To contextualize these findings, a comparison with the crystallographic data of several isomers of brominated hydroxybenzaldehyde is presented. This comparative approach highlights how the relative positions of the bromo, hydroxyl, and aldehyde groups on the benzene (B151609) ring influence the resulting crystal packing and intermolecular interactions.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and several of its isomers, providing a clear and objective comparison of their solid-state structures.

ParameterThis compound3-Bromo-2-hydroxybenzaldehyde4-Bromo-3-hydroxybenzaldehyde2-Bromo-5-hydroxybenzaldehyde
Chemical Formula C₇H₅BrO₂C₇H₅BrO₂C₇H₅BrO₂C₇H₅BrO₂
Molecular Weight 201.02 g/mol 201.02 g/mol [3]201.02 g/mol 201.02 g/mol [4]
Crystal System Monoclinic[2]Monoclinic[3]OrthorhombicOrthorhombic[4]
Space Group P2₁[2]P2₁/c[3]P2₁2₁2₁P2₁2₁2₁[4]
a (Å) 4.8625(8)[2]7.0282(3)[3]3.9851(5)3.9851(5)[4]
b (Å) 12.987(2)[2]14.9715(7)[3]16.547(3)16.547(3)[4]
c (Å) 5.6842(9)[2]6.8472(3)[3]11.841(2)11.841(2)[4]
α (°) 90909090
β (°) 101.873(3)[2]108.907(1)[3]9090
γ (°) 90909090
Volume (ų) 351.28(10)[2]681.61(5)[3]780.1(2)780.1(2)
Z 2[2]4[3]44

Experimental Protocols

The determination of the crystal structure of these compounds follows a well-established methodology in single-crystal X-ray diffraction.

Synthesis and Crystallization

A general procedure for the synthesis of this compound involves the bromination of 3-hydroxybenzaldehyde. Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal of the compound is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. A single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) is used to collect the diffraction data. The data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

  • Data Processing: The collected raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray crystallographic analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting screening Crystal Screening mounting->screening data_collection X-ray Diffraction Data Collection screening->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow of Single-Crystal X-ray Crystallographic Analysis.

References

A Comparative Guide to the Structural Confirmation of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For a molecule such as 2-Bromo-3-hydroxybenzaldehyde, a versatile building block in organic synthesis, unambiguous confirmation of its structure is paramount. This guide provides a comparative overview of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.

Spectroscopic and Crystallographic Data Comparison

The following table summarizes the expected and reported data from key analytical techniques for this compound and its close isomers. This comparative data is crucial for researchers to validate their own experimental findings.

Analytical TechniqueParameterThis compoundComparative Data (Analogues)Key Structural Insights
¹H NMR Chemical Shift (δ)Aldehyde CHO: ~10.3 ppm (s) Aromatic CH: 7.2-7.6 ppm (m) Hydroxyl OH: ~5.9 ppm (s, broad)4-Bromo-2-hydroxybenzaldehyde: Aldehyde CHO: ~9.85 ppm (s) Aromatic CH: 6.94-7.50 ppm (d, dd) Hydroxyl OH: ~11.01 ppm (s)[1]The number, splitting pattern, and chemical shifts of the aromatic protons confirm the substitution pattern on the benzene (B151609) ring. The downfield shift of the aldehyde proton is characteristic.
¹³C NMR Chemical Shift (δ)No direct data found4-Bromo-2-hydroxybenzaldehyde (Expected): Aldehyde C=O: ~196.5 ppm Aromatic C-OH: ~161 ppm Aromatic C-Br: ~110-120 ppm Other Aromatic C: 120-140 ppm[1]The chemical shift of the carbonyl carbon is highly diagnostic. The number of signals in the aromatic region confirms the number of non-equivalent carbons.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)No direct data foundSubstituted Benzaldehydes (Typical): O-H stretch (hydroxyl): 3200-3400 (broad) C-H stretch (aromatic): 3000-3100 C-H stretch (aldehyde): 2700-2900 (two bands) C=O stretch (aldehyde): 1650-1700 (strong)[2] C=C stretch (aromatic): 1550-1600 C-Br stretch: 1000-1100The presence of a strong carbonyl (C=O) absorption and a broad hydroxyl (O-H) band are key indicators. The aldehyde C-H stretch is also a useful diagnostic feature.
Mass Spectrometry (MS) Mass-to-charge (m/z)Molecular Ion [M]⁺: 200/202 (approx. 1:1 ratio)Brominated Benzaldehydes (Expected): Characteristic M/M+2 isotope pattern for bromine. Fragmentation by loss of H (M-1), CHO (M-29), and Br.[2][3]The presence of the characteristic isotopic pattern for bromine in the molecular ion peak is definitive evidence for the presence of a single bromine atom.
X-ray Crystallography Crystal System & Space GroupCCDC Number: 234067[4]3-Bromo-2-hydroxybenzaldehyde: Monoclinic, P2₁/cProvides the unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard single-pulse experiment with a 30° or 45° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to an appropriate range (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

    • Compare the obtained spectrum with reference spectra of similar compounds.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

    • Alternatively, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.

  • Ionization:

    • Electron Ionization (EI) is commonly used in GC-MS and will produce characteristic fragmentation patterns.

    • ESI and APCI are softer ionization techniques that will likely show a prominent molecular ion peak.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis:

    • Identify the molecular ion peak and look for the characteristic 1:1 ratio of the M and M+2 peaks, indicative of a single bromine atom.

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., -CHO, -Br).

Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or other suitable techniques.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles. The structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 234067.[4]

Visualizing the Workflow

A systematic approach is crucial for the efficient and accurate structural confirmation of a novel compound. The following workflow outlines the logical progression of experiments.

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Confirmation Synthesis Synthesize & Purify This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Initial Structure Hypothesis IR IR Spectroscopy Synthesis->IR Functional Group ID MS Mass Spectrometry Synthesis->MS Molecular Weight & Formula Xray Single-Crystal X-ray Diffraction NMR->Xray Informs Crystallization Strategy Confirmation Structure Confirmed IR->Confirmation Corroborates Functional Groups MS->Confirmation Confirms Elemental Composition Xray->Confirmation Unambiguous 3D Structure G Analytical Techniques & Structural Information cluster_techniques Analytical Techniques cluster_info Derived Structural Information Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR FT-IR Compound->IR MS Mass Spec. Compound->MS Xray X-ray Crystallography Compound->Xray Connectivity Atom Connectivity (2D Structure) NMR->Connectivity FunctionalGroups Functional Groups (-OH, -CHO, C-Br) IR->FunctionalGroups MolWeight Molecular Weight & Isotopic Pattern MS->MolWeight Structure3D 3D Molecular Structure (Bond Lengths/Angles) Xray->Structure3D Connectivity->Structure3D FunctionalGroups->Connectivity MolWeight->Connectivity

References

A Comparative Analysis of Reactivity Among Brominated Hydroxybenzaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the chemical reactivity of various brominated hydroxybenzaldehyde isomers, providing researchers, scientists, and drug development professionals with critical data for synthetic planning and drug design. This guide examines the influence of substituent positioning on the reactivity of the aldehyde and hydroxyl functional groups through an analysis of nucleophilic addition, oxidation, and reduction reactions.

The reactivity of brominated hydroxybenzaldehydes is intricately linked to the electronic environment of the aromatic ring, which is modulated by the interplay of the electron-withdrawing inductive (-I) and electron-donating resonance (+M) effects of the hydroxyl, bromo, and aldehyde substituents. The relative positions of these groups dictate the electrophilicity of the carbonyl carbon, the acidity of the phenolic proton, and the overall susceptibility of the molecule to various chemical transformations. This guide provides a comparative analysis of these effects, supported by available experimental data and established chemical principles.

Comparative Reactivity Data

The following tables summarize key reactivity parameters for a selection of brominated hydroxybenzaldehyde isomers. The data has been compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Physicochemical Properties and Acidity

CompoundStructureCAS NumberpKa
3-Bromo-2-hydroxybenzaldehyde3-Bromosalicylaldehyde1829-34-1~8.0 (estimated)
4-Bromo-2-hydroxybenzaldehyde4-Bromosalicylaldehyde22532-62-3~7.34[1]
5-Bromo-2-hydroxybenzaldehyde5-Bromosalicylaldehyde1761-61-1~7.91[1]
3-Bromo-4-hydroxybenzaldehyde2973-78-6~6.24 (predicted)[2]
4-Bromo-3-hydroxybenzaldehyde20035-32-9~7.71 (predicted)[3]

Table 2: Comparative Reactivity in Nucleophilic Addition (Knoevenagel Condensation)

The Knoevenagel condensation serves as a valuable model reaction to assess the electrophilicity of the aldehyde's carbonyl carbon. A higher yield under standardized conditions suggests a more reactive aldehyde.

CompoundRelative ReactivityRationale
5-Bromo-2-hydroxybenzaldehydeHigherThe bromine atom is para to the electron-withdrawing aldehyde group, significantly increasing the electrophilicity of the carbonyl carbon through its inductive effect.[1]
4-Bromo-2-hydroxybenzaldehydeLowerThe activating hydroxyl group at the ortho position can slightly decrease the electrophilicity of the carbonyl carbon. The para-bromo group's influence on the aldehyde is less direct.[1]
3-Bromo-4-hydroxybenzaldehydeHigh (predicted)The bromine atom is ortho to the aldehyde group, and its electron-withdrawing inductive effect is expected to enhance the carbonyl carbon's electrophilicity.

Table 3: Reactivity in Oxidation (Dakin Oxidation)

The Dakin oxidation converts hydroxybenzaldehydes to benzenediols. The reaction is favored by electron-donating groups on the aromatic ring.

CompoundExpected ReactivityRationale
4-Bromo-2-hydroxybenzaldehydeFavorableThe hydroxyl group is an activating group, facilitating the Dakin reaction.[4][5]
5-Bromo-2-hydroxybenzaldehydeFavorableSimilar to its isomer, the presence of the hydroxyl group enables this transformation.
3-Bromo-4-hydroxybenzaldehydeFavorableThe para-hydroxyl group relative to the aldehyde is a key requirement for the Dakin oxidation.[4][5]

Table 4: Reactivity in Reduction (Sodium Borohydride (B1222165) Reduction)

Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols. The reactivity is generally influenced by the electrophilicity of the carbonyl carbon.

CompoundExpected ReactivityRationale
5-Bromo-2-hydroxybenzaldehydeHighThe increased electrophilicity of the carbonyl carbon due to the para-bromo substituent makes it more susceptible to hydride attack.[1]
4-Bromo-2-hydroxybenzaldehydeModerateThe electronic effects of the substituents are less pronounced on the carbonyl carbon compared to the 5-bromo isomer.[1]
3-Bromo-4-hydroxybenzaldehydeHighThe ortho-bromo substituent is expected to increase the electrophilicity of the aldehyde, favoring reduction.

Experimental Protocols

Knoevenagel Condensation with Malononitrile (B47326)

Objective: To compare the reactivity of different brominated hydroxybenzaldehyde isomers in a nucleophilic addition reaction.

Materials:

  • Brominated hydroxybenzaldehyde isomer (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (B6355638) (catalytic amount, ~2-3 drops)

  • Ethanol (B145695) (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve the brominated hydroxybenzaldehyde isomer (1.0 mmol) in ethanol (10 mL).

  • Add malononitrile (1.0 mmol) to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Wash the crude product with cold ethanol.

  • Determine the yield of the product. A higher yield under identical reaction times indicates a more reactive aldehyde.

Dakin Oxidation

Objective: To synthesize benzenediols from brominated hydroxybenzaldehydes.

Materials:

  • Brominated hydroxybenzaldehyde isomer (ortho- or para-hydroxy)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sodium hydroxide (B78521) (NaOH)

  • Water

Procedure:

  • Dissolve the brominated hydroxybenzaldehyde in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide to the cooled solution with stirring.

  • Allow the reaction to proceed, monitoring for the disappearance of the starting material.

  • After the reaction is complete, neutralize the solution with a suitable acid to precipitate the benzenediol product.

  • Isolate and purify the product.

Reduction with Sodium Borohydride

Objective: To reduce the aldehyde functional group of brominated hydroxybenzaldehydes to a primary alcohol.

Materials:

  • Brominated hydroxybenzaldehyde isomer

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol

  • Water

  • Hydrochloric acid (dilute)

Procedure:

  • Dissolve the brominated hydroxybenzaldehyde in methanol or ethanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the solution in small portions.

  • Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC).

  • Slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, remove the solvent, and purify the resulting alcohol.

Visualization of Reactivity Analysis Workflow

The following diagram illustrates a logical workflow for the comparative analysis of reactivity among brominated hydroxybenzaldehydes.

G Workflow for Comparative Reactivity Analysis cluster_isomers Isomer Selection cluster_reactions Reactivity Assessment cluster_analysis Data Analysis & Comparison isomer1 3-Bromo-2-hydroxybenzaldehyde nucleophilic_addition Nucleophilic Addition (e.g., Knoevenagel Condensation) isomer1->nucleophilic_addition oxidation Oxidation (e.g., Dakin Oxidation) isomer1->oxidation reduction Reduction (e.g., NaBH4 Reduction) isomer1->reduction isomer2 4-Bromo-2-hydroxybenzaldehyde isomer2->nucleophilic_addition isomer2->oxidation isomer2->reduction isomer3 5-Bromo-2-hydroxybenzaldehyde isomer3->nucleophilic_addition isomer3->oxidation isomer3->reduction isomer4 3-Bromo-4-hydroxybenzaldehyde isomer4->nucleophilic_addition isomer4->oxidation isomer4->reduction yield_comparison Compare Reaction Yields nucleophilic_addition->yield_comparison oxidation->yield_comparison reduction->yield_comparison pka_analysis Correlate with pKa yield_comparison->pka_analysis rate_comparison Compare Reaction Rates (if available) rate_comparison->pka_analysis electronic_effects Analyze Electronic Effects pka_analysis->electronic_effects conclusion Reactivity Ranking & Structure-Activity Relationship electronic_effects->conclusion

References

Investigating the Biological Activity of 2-Bromo-3-hydroxybenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 2-Bromo-3-hydroxybenzaldehyde derivatives remains an area with limited published data. However, by examining closely related isomers, particularly 2-Bromo-5-hydroxybenzaldehyde (B121625) derivatives, we can gain valuable insights into the potential therapeutic applications of this class of compounds. This guide provides a comparative overview of the biological activities of these related derivatives, supported by experimental data and detailed protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Derivatives of brominated hydroxybenzaldehydes, particularly in the form of Schiff bases and their metal complexes, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The presence of the bromine atom and the hydroxyl group on the aromatic ring can significantly influence the electronic and steric properties of these molecules, thereby modulating their biological efficacy.[2] These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[3][4]

Comparative Biological Activity of Bromo-hydroxybenzaldehyde Derivatives

Due to the limited availability of specific quantitative data for this compound derivatives, this section presents a comparative summary of the biological activities of derivatives of its isomer, 2-Bromo-5-hydroxybenzaldehyde. This data provides a strong indication of the potential activities that could be explored for the 2-bromo-3-hydroxy isomer.

Antimicrobial Activity

Schiff base derivatives of bromo-hydroxybenzaldehydes have demonstrated notable antimicrobial properties. The presence of the bromo and hydroxyl groups is believed to contribute to their efficacy.[4] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 1: Antimicrobial Activity of 5-Bromo-2-hydroxy-benzamide Derivatives [3]

DerivativeStaphylococcus aureus (ATCC 25923) MIC (mg/mL)Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)Bacillus cereus (ATCC 14579) MIC (mg/mL)
Ethyl Ester2.55.02.5
Hydrazide5.05.05.0
Hydrazone2.52.52.5

The hydrazone derivative exhibited the most consistent and potent activity against the tested Gram-positive bacterial strains.[3]

Anti-inflammatory Activity

Some derivatives of 2-bromo-5-hydroxybenzaldehyde have also been shown to possess anti-inflammatory properties.[3] The in vitro anti-inflammatory activity can be evaluated by their ability to inhibit proteases.

Table 2: Anti-inflammatory Activity of 5-Bromo-2-hydroxy-benzamide Derivatives [3]

DerivativeProtease Inhibition IC50 (mg/mL)
Ethyl Ester0.07
Hydrazide0.05
Hydrazone0.04
Acetylsalicylic Acid (Standard)0.4051 ± 0.0026

All tested derivatives demonstrated significantly more potent anti-inflammatory activity than the standard, acetylsalicylic acid, with the hydrazone derivative being the most active.[3]

Anticancer Activity

Schiff base derivatives of hydroxybenzaldehydes and their metal complexes have been investigated for their cytotoxic effects against various cancer cell lines.[2][5] The proposed mechanisms of action often involve the induction of apoptosis.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are general protocols for the synthesis and biological evaluation of bromo-hydroxybenzaldehyde derivatives.

Synthesis of Schiff Base Derivatives

A general method for synthesizing Schiff base derivatives from a bromo-hydroxybenzaldehyde involves a condensation reaction with a primary amine.[4]

Materials:

  • This compound (or its isomer)

  • Primary amine (e.g., aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 50 mL round bottom flask, dissolve 0.01 moles of the bromo-hydroxybenzaldehyde in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • To this solution, add 0.01 moles of the primary amine dissolved in ethanol.

  • Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.[4]

G General Workflow for Synthesis and Evaluation of Schiff Base Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (this compound, Primary Amine) Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Antimicrobial Antimicrobial Assay (Broth Microdilution) Characterization->Antimicrobial Test Compound Anticancer Anticancer Assay (MTT Assay) Characterization->Anticancer Test Compound Antiinflammatory Anti-inflammatory Assay (Protease Inhibition) Characterization->Antiinflammatory Test Compound MIC MIC Antimicrobial->MIC MIC Values IC50 IC50 Anticancer->IC50 IC50 Values IC50_inflam IC50_inflam Antiinflammatory->IC50_inflam IC50 Values

Caption: Workflow for synthesis and biological evaluation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method.[3]

Procedure:

  • Prepare serial dilutions of the compounds in a liquid growth medium in microtiter plates.

  • Add standardized bacterial suspensions to each well.

  • Incubate the plates under appropriate conditions.

  • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[3]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3][8]

In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)

The anti-inflammatory activity of the compounds can be evaluated by their ability to inhibit proteases.[3]

Procedure:

  • Prepare a reaction mixture containing trypsin, Tris-HCl buffer, and the test compound.

  • Incubate the mixture.

  • Add the substrate (casein) and incubate further.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the mixture and measure the absorbance of the supernatant to determine the extent of casein digestion.

  • Calculate the percentage of inhibition by comparing the absorbance of the test samples with that of a control.[3]

Potential Signaling Pathway in Anticancer Activity

Some Schiff base derivatives of hydroxybenzaldehydes have been shown to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][7] While the specific mechanism for this compound derivatives is yet to be fully elucidated, the MAPK pathway represents a plausible target.

G Proposed MAPK Signaling Pathway Involvement Derivative This compound Derivative Cell Cancer Cell Derivative->Cell MAPK_Pathway MAPK Signaling Pathway Cell->MAPK_Pathway Modulation Apoptosis Apoptosis (Cell Death) MAPK_Pathway->Apoptosis Induction

Caption: Potential anticancer signaling pathway.

References

Comparing the efficacy of different synthetic routes to 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies is crucial for the efficient and selective production of key chemical intermediates. This guide provides a detailed comparison of the efficacy of different synthetic routes to 2-Bromo-3-hydroxybenzaldehyde, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The primary focus is on the direct bromination of 3-hydroxybenzaldehyde (B18108), for which experimental data is available.

Comparison of Synthetic Routes to this compound

The synthesis of this compound is most commonly approached through the electrophilic bromination of 3-hydroxybenzaldehyde. However, this route is complicated by the formation of a regioisomeric byproduct, 2-bromo-5-hydroxybenzaldehyde (B121625), which is often the major product. The choice of reagents and reaction conditions can influence the product distribution and overall yield.

Data Presentation
Synthetic Route Starting Material Reagents and Conditions Yield (%) Purity/Selectivity Issues Reference
Route 1: Direct Bromination 3-HydroxybenzaldehydeBromine, Iron powder, Sodium acetate (B1210297) in Acetic Acid at 20°C for 5h28 - 44Formation of 2-bromo-5-hydroxybenzaldehyde as a major byproduct can occur, requiring careful purification.[1][2][1]
Route 2: Direct Bromination 3-HydroxybenzaldehydeBromine in Carbon Tetrachloride at 25°C for 2h~51 (for 2-bromo-5-hydroxybenzaldehyde)This method primarily yields the 2-bromo-5-hydroxy isomer. The isolation of this compound can be challenging.[3][3]

Note: The yields reported are for the isolated product and can vary depending on the reaction scale and purification method. The primary challenge in the synthesis of this compound is controlling the regioselectivity of the bromination reaction.

Experimental Protocols

Route 1: Bromination of 3-Hydroxybenzaldehyde in Acetic Acid

This protocol is adapted from a reported synthesis of this compound.[1]

Materials:

Procedure:

  • A suspension of 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) is prepared in glacial acetic acid (40 mL).

  • The mixture is warmed until a clear solution is formed and then cooled to room temperature.

  • A solution of bromine in glacial acetic acid (10 mL) is added dropwise to the reaction mixture over a period of 15 minutes.

  • The reaction mixture is stirred for an additional 2 hours after the addition is complete.

  • Upon completion, the reaction mixture is poured into ice water and extracted with dichloromethane (3 x 50 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.

  • The resulting residue is recrystallized from dichloromethane to afford the final product, this compound.

Reported Yield: 28%[1]

Route 2: Bromination of 3-Hydroxybenzaldehyde in Carbon Tetrachloride

This protocol is based on a procedure that primarily yields the 2-bromo-5-hydroxybenzaldehyde isomer but can produce this compound as a minor product.[3]

Materials:

  • 3-Hydroxybenzaldehyde

  • Bromine

  • Carbon Tetrachloride (Note: CCl4 is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood).

  • Water

  • Dichloromethane

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (5.0 g, 41 mmol) in carbon tetrachloride (150 cm³), bromine (2.1 cm³, 6.5 g, 41 mmol) is added dropwise over 15 minutes at 25°C under a nitrogen atmosphere.

  • The reaction mixture is stirred under nitrogen for 2 hours at room temperature.

  • Water (250 cm³) and dichloromethane (250 cm³) are added to the reaction mixture.

  • The organic layer is separated, dried, and the solvent is removed in vacuo to yield the crude product.

Note: This procedure was reported to yield 2-bromo-5-hydroxybenzaldehyde as the main product with a 51% yield.[3] The isolation of this compound from the reaction mixture would require careful chromatographic separation.

Mandatory Visualizations

Synthetic Pathway and Isomer Formation

The following diagram illustrates the direct bromination of 3-hydroxybenzaldehyde, leading to the desired product and its main regioisomer.

G cluster_start Starting Material cluster_reagents Bromination Reagents cluster_products Products 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Br2 / Acetic Acid / Fe Br2 / Acetic Acid / Fe 3-Hydroxybenzaldehyde->Br2 / Acetic Acid / Fe This compound This compound (Desired Product) Br2 / Acetic Acid / Fe->this compound Minor 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde (Major Byproduct) Br2 / Acetic Acid / Fe->2-Bromo-5-hydroxybenzaldehyde Major

Caption: Direct bromination of 3-hydroxybenzaldehyde yields a mixture of regioisomers.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis and purification of this compound via direct bromination.

G A Reaction Setup (3-Hydroxybenzaldehyde, Solvent, Catalyst) B Addition of Brominating Agent (e.g., Bromine in Acetic Acid) A->B C Reaction Monitoring (e.g., TLC) B->C D Work-up (Quenching, Extraction) C->D E Crude Product Isolation (Solvent Evaporation) D->E F Purification (Recrystallization or Chromatography) E->F H Pure this compound F->H G Characterization (NMR, MS) H->G

Caption: General workflow for the synthesis and purification of this compound.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Validation of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent purity requirements for pharmaceutical intermediates necessitate robust analytical methods for their validation. 2-Bromo-3-hydroxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. While specific validated methods for this compound are not extensively published, the protocols and data presented herein are based on established methods for structurally related substituted benzaldehydes and halogenated phenols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is well-suited for the analysis of this compound.

Experimental Protocol: Proposed HPLC-UV Method

A suitable HPLC method for this compound would involve a reversed-phase C18 column with a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol) and water.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm
Sample Preparation 1 mg/mL solution in mobile phase
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for the analysis of volatile and semi-volatile compounds. For compounds that are not sufficiently volatile, derivatization may be necessary. Given the phenolic hydroxyl group, this compound is amenable to GC analysis, potentially without derivatization.

Experimental Protocol: Proposed GC-MS Method

A GC-MS method for this compound would typically employ a low-polarity capillary column and a temperature-programmed oven to ensure efficient separation.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-350 amu
Sample Preparation 1 mg/mL solution in Dichloromethane

Comparative Data

The following table summarizes the expected performance of the proposed HPLC and GC-MS methods for the purity validation of this compound.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.
Selectivity Good, based on chromatographic separation. Can be enhanced with selective detectors (e.g., DAD).Excellent, due to both chromatographic separation and mass-based detection providing structural information.
Sensitivity Good, dependent on the chromophore of the analyte.Excellent, often providing lower limits of detection.
Impurity Identification Limited to comparison with known reference standards. LC-MS is required for structural elucidation of unknown impurities.Powerful for the identification of unknown volatile impurities through mass spectral library matching.
Sample Throughput Generally higher due to simpler sample preparation.Can be lower if derivatization is required.
Instrumentation Cost Generally lower than GC-MS.Higher due to the mass spectrometer.

Visualizing the Analytical Workflow

To better understand the logical flow of each analytical technique, the following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

HPLC Analytical Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane start_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on DB-5ms Column inject_gc->separate_gc ionize Electron Ionization separate_gc->ionize analyze Mass Analysis ionize->analyze integrate_gc Extract Ion Chromatograms analyze->integrate_gc identify Identify Impurities (Library Search) integrate_gc->identify quantify_gc Quantify Purity identify->quantify_gc

GC-MS Analytical Workflow

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the purity validation of this compound, each with its own set of advantages.

  • HPLC is recommended for routine quality control due to its robustness, ease of use, and lower operational cost. It is particularly effective for quantifying known impurities and the main component.

  • GC-MS is the preferred method when comprehensive impurity profiling is required. Its superior sensitivity and the ability to identify unknown volatile impurities through mass spectral data make it an invaluable tool during process development and for in-depth investigations.

For a comprehensive purity assessment, a combination of both techniques is often employed. HPLC can be used for routine purity checks, while GC-MS can be utilized to identify and characterize any unknown volatile impurities that may be present. The choice of method will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the regulatory requirements.

A Comparative Guide to the Quantitative Analysis of 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates is paramount to ensuring the integrity and success of a synthetic pipeline. 2-Bromo-3-hydroxybenzaldehyde is a key building block in the synthesis of various compounds, including a class of benzoxaborole antimalarial agents.[1] This guide provides a comparative overview of suitable analytical techniques for the quantification of this compound, complete with detailed experimental protocols and performance data to aid in method selection and implementation.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using well-established chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors including the required sensitivity, sample matrix complexity, and the need for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC-UV): This technique is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound. It offers robust and reproducible quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and sensitivity. The mass spectrometric detection offers high specificity, which is invaluable for impurity profiling and structural confirmation.

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of substituted benzaldehydes. These values are based on methods developed for structurally similar compounds and represent expected performance for this compound analysis.

Performance MetricHPLC-UVGC-MS
Limit of Detection (LOD) 0.1 µg/mL0.4 ppm (or 0.4 µg/mL)
Limit of Quantification (LOQ) 0.3 µg/mL1.2 ppm (or 1.2 µg/mL)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Specificity Good (based on retention time)Excellent (based on mass spectrum)
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-MS analysis are provided below. These protocols are adapted from established methods for related brominated and hydroxylated benzaldehydes and should serve as a strong starting point for method development and validation.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: The analyte is separated on a reversed-phase column based on its polarity and quantified by its UV absorbance.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • Methanol (B129727) (HPLC grade, for sample and standard preparation)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. A typical gradient could be starting from 70:30 (Water:Acetonitrile) and ramping to 30:70 over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: The sample is vaporized and separated on a capillary column. The analyte is then ionized and fragmented, and the resulting mass spectrum is used for identification and quantification.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometric detector (e.g., Quadrupole)

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Dichloromethane (B109758) or Ethyl Acetate (GC grade, for sample and standard preparation)

  • Anhydrous Sodium Sulfate (for drying)

Chromatographic and Spectrometric Conditions:

  • Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 200, 202, 171, 121). Full scan mode can be used for initial identification.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL). Create calibration standards through serial dilution.

  • Sample Preparation: Dissolve the sample in dichloromethane. If necessary, perform a liquid-liquid extraction and dry the organic phase with anhydrous sodium sulfate.

  • Analysis: Inject 1 µL of each standard and sample into the GC-MS system.

  • Quantification: Generate a calibration curve using the peak areas of a characteristic ion from the standards. Calculate the concentration of the analyte in the samples based on this curve.

Visualized Workflows and Relationships

To further clarify the analytical process and the relevance of this compound, the following diagrams have been generated.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_quant Quantification Reference_Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Reference_Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Serial_Dilution Serial Dilution for Calibration Curve Dissolve_Standard->Serial_Dilution Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample HPLC_Injection Inject into HPLC System Serial_Dilution->HPLC_Injection Filter_Sample->HPLC_Injection Separation Separation on C18 Column Detection UV Detection (254 nm) Data_Analysis Data Acquisition & Processing Detection->Data_Analysis Calibration_Curve Generate Calibration Curve Data_Analysis->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Calibration_Curve->Calculate_Concentration

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

Start This compound (Starting Material) Reaction Multi-step Synthesis (e.g., Suzuki Coupling, Cyclization) Start->Reaction QC Quantitative Analysis (HPLC or GC-MS) Start->QC Purity Check Product Benzoxaborole Derivative (Antimalarial Agent) Reaction->Product Product->QC Final Product Assay

Caption: Role of this compound as a key intermediate in drug synthesis.

References

A Comparative Study of Benzoxaborole Synthesis: An In-depth Look at Precursor Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxaboroles have emerged as a privileged scaffold in medicinal chemistry, with applications ranging from antifungal to anti-inflammatory agents. The synthesis of these valuable compounds can be approached from various precursors, each presenting a unique set of advantages and disadvantages. This guide provides a comparative analysis of common synthetic routes to benzoxaboroles, focusing on the influence of the starting material on reaction efficiency and product yield. Experimental data is presented to support these comparisons, along with detailed protocols for key synthetic methods.

Performance Comparison of Precursors

The choice of precursor significantly impacts the overall efficiency and practicality of benzoxaborole synthesis. This section compares three common starting materials: arylboronic acids, 2-formylphenylboronic acid, and o-bromobenzyl alcohols.

Quantitative Data Summary

The following table summarizes the performance of different precursors in the synthesis of benzoxaboroles, focusing on reaction yield and general reaction conditions.

Precursor TypeCo-reactant(s)Catalyst/ReagentSolventReaction TimeYield (%)Reference
Arylboronic AcidsAldehydes/KetonesBrønsted Acid (TFA)CHCl₃48 - 72 hModerate to Excellent[1][2][3][4]
2-Formylphenylboronic AcidSecondary AminesNoneDiethyl etherNot SpecifiedGood
2-Formylphenylboronic AcidPiperazineNoneNot SpecifiedNot SpecifiedGood[5]
2-Formylphenylboronic AcidActivated OlefinsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
o-Bromobenzyl Alcoholsn-BuLi, B(OiPr)₃NoneTHFNot SpecifiedGood
2-Bromo-1-methyl-4-nitrobenzeneMultistepVariousVariousMultistep27 (overall)

Experimental Protocols

Detailed methodologies for the synthesis of benzoxaboroles from the compared precursors are provided below.

Method 1: From Arylboronic Acids and Aldehydes/Ketones

This method describes a one-pot synthesis of benzoxaboroles via an ortho-oxalkylation of arylboronic acids.[1][2][3][4]

General Procedure:

  • To a solution of the arylboronic acid (0.5 to 1 mmol) in chloroform (B151607) (0.1 M), add the aldehyde or ketone (1.2 equivalents).

  • Add the Brønsted acid catalyst (e.g., trifluoroacetic acid, TFA).

  • Stir the reaction mixture at room temperature for 48 to 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the product by silica (B1680970) gel chromatography.

Note: For reactions involving ketones, a stronger acid such as triflic acid (TfOH) may be required.[1][3]

Method 2: From 2-Formylphenylboronic Acid and Amines

This procedure outlines the synthesis of 3-amino-substituted benzoxaboroles.

General Procedure:

  • Dissolve 2-formylphenylboronic acid in diethyl ether.

  • Add the corresponding secondary amine to the solution at room temperature.

  • Stir the reaction mixture. The product often precipitates from the solution and can be collected by filtration.

Method 3: From o-Bromobenzyl Alcohols

This protocol involves a lithiation and subsequent borylation to form the benzoxaborole ring.

General Procedure:

  • Dissolve the o-bromobenzyl alcohol in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C.

  • Add n-butyllithium (n-BuLi) dropwise and stir the mixture.

  • Add triisopropyl borate (B1201080) (B(OiPr)₃) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then quench with an acidic aqueous solution.

  • Extract the product with an organic solvent and purify by standard methods.

Visualizing the Mechanism of Action and Experimental Workflow

To further understand the context of benzoxaborole utility and synthesis, the following diagrams illustrate a key biological pathway they inhibit and a generalized experimental workflow.

experimental_workflow General Experimental Workflow for Benzoxaborole Synthesis precursor Select Precursor (e.g., Arylboronic Acid) reaction Reaction Setup - Add Reactants & Solvent - Add Catalyst precursor->reaction 1 monitoring Reaction Monitoring (e.g., TLC) reaction->monitoring 2 workup Aqueous Workup & Extraction monitoring->workup 3 purification Purification (e.g., Column Chromatography) workup->purification 4 characterization Characterization (NMR, MS) purification->characterization 5

Caption: A generalized workflow for the synthesis of benzoxaboroles.

inhibition_pathway Inhibition of Leucyl-tRNA Synthetase (LeuRS) by Benzoxaboroles cluster_enzyme Leucyl-tRNA Synthetase (LeuRS) editing_site Editing Site aminoacylation_site Aminoacylation Site leucine Leucine leucine->aminoacylation_site tRNA_Leu tRNA-Leu tRNA_Leu->editing_site adduct Stable tRNA-Benzoxaborole Adduct tRNA_Leu->adduct benzoxaborole Benzoxaborole (e.g., AN2690) benzoxaborole->editing_site benzoxaborole->adduct inhibition Inhibition adduct->inhibition protein_synthesis Protein Synthesis inhibition->protein_synthesis

Caption: Mechanism of LeuRS inhibition by benzoxaboroles.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-3-hydroxybenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Bromo-3-hydroxybenzaldehyde, a compound requiring careful management due to its hazardous properties.

Essential Safety and Physical Data

Adherence to safety protocols begins with a clear understanding of the substance's properties and hazards. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol [1][2]
CAS Number 196081-71-7[1][2]
Physical Form Solid[3]
Melting Point 149-153°C[3]
GHS Hazard Classifications H302: Harmful if swallowed[1][4]
H312: Harmful in contact with skin[1]
H315: Causes skin irritation[1][4]
H319: Causes serious eye irritation[1][4]
H332: Harmful if inhaled[1][4]
H335: May cause respiratory irritation[4][5]

Immediate Safety and Handling Protocol

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: If not working in a fume hood, a NIOSH-approved respirator is necessary.

In Case of Accidental Release:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, sweep up the solid material.

  • Avoid generating dust.

  • Collect the spilled material into a designated, labeled, and sealed container for hazardous waste.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. It is classified as a hazardous waste and must be handled accordingly.

  • Segregation and Collection:

    • Do not mix this compound with other waste streams.

    • Place the waste, including any contaminated materials (e.g., weighing paper, gloves), into a clearly labeled, sealable container. The label should include the chemical name, "Hazardous Waste," and the associated hazard pictograms.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials, particularly strong oxidizing agents.[6]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Provide the waste management company with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

Hazardous Decomposition: Under fire conditions, this compound can decompose to produce hazardous substances, including carbon monoxide, carbon dioxide, and hydrogen bromide.[7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Disposal of This compound B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Work in a well-ventilated area (e.g., fume hood) B->C D Collect waste in a labeled, sealed hazardous waste container C->D E Store container in a designated hazardous waste area away from incompatible materials D->E F Arrange for pickup by a licensed waste disposal service E->F G Provide SDS to the waste disposal service F->G H Document the disposal G->H I End of Procedure H->I

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Bromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 2-Bromo-3-hydroxybenzaldehyde (CAS No. 196081-71-7). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with several hazard statements.[1] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Quantitative Hazard Data
Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, OralH302Warning
Acute Toxicity, DermalH312Warning
Skin Corrosion/IrritationH315Warning
Serious Eye Damage/Eye IrritationH319Warning
Acute Toxicity, InhalationH332Warning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335Warning

Source: PubChem CID 3714674[1]

Recommended Personal Protective Equipment (PPE)
PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone operations.
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended based on data for similar compounds. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws.
Skin and Body Protection Laboratory coat.Wear a fully buttoned lab coat. For larger quantities, consider a chemical-resistant apron or coveralls.
Respiratory Protection A NIOSH-approved respirator.Not generally required for small quantities in a well-ventilated area or chemical fume hood. If dust is generated or ventilation is inadequate, an N95 dust mask or a respirator with appropriate cartridges should be used.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize exposure and environmental contamination.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure all necessary PPE is readily available and in good condition.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Keep an emergency eyewash station and safety shower accessible.

  • Handling:

    • When handling the solid, avoid generating dust. Use a spatula for transfers.

    • For weighing, use a balance inside a fume hood or a ventilated enclosure.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Keep containers tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and clean the spill site thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of unused this compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Experimental Workflow Visualization

The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe Review SDS handling Handling/ Experiment ppe->handling Work in Fume Hood decon Decontamination handling->decon Post-Experiment waste Waste Segregation decon->waste Collect Waste dispose Disposal waste->dispose Hazardous Waste Collection

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.